Boc-NH-C4-Br
Description
The exact mass of the compound 4-(Boc-amino)butyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-bromobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGFAEREWWZBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446526 | |
| Record name | 4-(Boc-amino)butyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164365-88-2 | |
| Record name | 4-(Boc-amino)butyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-bromobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Linker: A Technical Guide to the Research Applications of Boc-NH-C4-Br
Introduction
tert-butyl (4-bromobutyl)carbamate, commonly referred to as Boc-NH-C4-Br, is a bifunctional molecule that has emerged as a critical building block in contemporary chemical biology and drug discovery. Its structure, featuring a Boc-protected amine and a terminal alkyl bromide, makes it an ideal linker for covalently connecting two distinct molecular entities. This guide provides an in-depth overview of the primary research applications of this compound, with a focus on its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioactive molecules such as protein kinase inhibitors.
Core Application: A Linker in PROTAC Synthesis
The most prominent application of this compound is as a flexible alkyl chain linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell.[2] They achieve this by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2]
The linker component of a PROTAC is crucial as its length, flexibility, and chemical nature can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation. This compound provides a simple and synthetically tractable four-carbon alkyl chain, offering a defined spatial separation between the POI-binding and E3 ligase-binding moieties.
Generalized Experimental Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically follows a sequential, three-step process. This "Direct-to-Biology" approach allows for the modular assembly of the final PROTAC molecule.[2] The general workflow involves an initial amide bond formation, followed by the deprotection of the Boc group, and a final amide bond formation to connect the second ligand.
Detailed Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
The following protocol is a representative example of the synthesis of a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC, adapted from a generalized "Direct-to-Biology" approach where a mono-N-Boc diamine linker is utilized.[2]
Step 1: Coupling of E3 Ligase Ligand with this compound
-
To a solution of the E3 ligase ligand containing a carboxylic acid moiety (e.g., a pomalidomide derivative) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt is typically used in the next step without further purification.
Step 3: Coupling with Target Protein Ligand
-
To a solution of the target protein ligand with a carboxylic acid handle (e.g., a JQ1 derivative) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and facilitate coupling).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the crude amine intermediate from Step 2 to the activated target protein ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC to afford the desired product.
| PROTAC Target | E3 Ligase Ligand | Linker Precursor | Coupling Method | Yield (%) | Reference |
| BRD4 | Pomalidomide | This compound | Amide Coupling | 32 (average for library) | [2] |
| BRD4 | tolyl-dihydrouracil | This compound | Amide Coupling | 27 (average for library) | [2] |
Application in the Synthesis of Other Bioactive Molecules
Beyond its central role in PROTAC development, this compound serves as a versatile reagent for introducing a protected aminobutyl moiety into various molecular scaffolds. This is particularly valuable in the synthesis of enzyme inhibitors and other pharmacologically active compounds.
Synthesis of Protein Kinase CK2 Inhibitors
This compound can be utilized in the modification of known inhibitor scaffolds to enhance their properties. For instance, it can be used for the N-alkylation of 4,5,6,7-tetrabromobenzotriazole (TBBt), a known inhibitor of protein kinase CK2.[3] This modification can be a starting point for creating more elaborate derivatives with improved potency or selectivity.
Generalized Experimental Workflow for N-Alkylation of TBBt
Detailed Experimental Protocol: N-Alkylation of 4,5,6,7-Tetrabromobenzotriazole
The following is a representative protocol for the N-alkylation of a heterocyclic core, based on similar reported procedures.[3]
-
To a suspension of 4,5,6,7-tetrabromobenzotriazole (TBBt) (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in acetone, add this compound (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, with monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-alkylated TBBt derivative.
-
The Boc-protected amine can then be deprotected using standard conditions (e.g., TFA in DCM) to provide a primary amine for further functionalization.
| Starting Material | Reagent | Reaction Type | Key Conditions | Yield (%) | Reference |
| 4,5,6,7-Tetrabromobenzotriazole | This compound | N-Alkylation | K₂CO₃, Acetone, Reflux | Not explicitly reported | [3] |
This compound has established itself as a valuable and versatile tool in modern medicinal chemistry and chemical biology. Its primary utility as a linker in the modular synthesis of PROTACs has significantly contributed to the rapid advancement of this therapeutic modality. Furthermore, its application in the synthesis of other bioactive compounds, such as protein kinase inhibitors, underscores its importance as a key building block for introducing a protected aminobutyl chain. The straightforward reactivity of its terminal bromide and the stability of the Boc-protecting group allow for its seamless integration into complex synthetic routes, making it an indispensable reagent for researchers in drug discovery and development.
References
An In-depth Technical Guide to Boc-NH-C4-Br: Structure, Properties, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-butyl (4-bromobutyl)carbamate, commonly referred to as Boc-NH-C4-Br. This bifunctional molecule serves as a crucial linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation.
Chemical Structure and Properties
This compound is an aliphatic carbon chain with a tert-butyloxycarbonyl (Boc) protected amine at one end and a bromine atom at the other. This structure allows for sequential chemical modifications, making it an ideal building block in multi-step organic syntheses.
Chemical Structure:
Physicochemical and Spectroscopic Data:
A summary of the key physicochemical and computed properties of this compound is presented in Table 1. While experimentally determined melting and boiling points are not consistently reported in publicly available literature, predicted values and other key identifiers are included. Spectroscopic data, which is crucial for compound verification, is often cited as being consistent with the structure, though specific spectra are not always readily available.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(4-bromobutyl)carbamate | [1] |
| CAS Number | 164365-88-2 | [1][2] |
| Molecular Formula | C9H18BrNO2 | [1][2] |
| Molecular Weight | 252.15 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 308.8 ± 25.0 °C (Predicted) | [2] |
| Density | 1.228 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [2] |
| Storage | 2-8°C | [2] |
| SMILES | CC(C)(C)OC(=O)NCCCCBr | [1] |
| InChIKey | GKGFAEREWWZBKY-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A general and efficient method for the synthesis of tert-butyl N-(4-bromobutyl)carbamate involves the bromination of 4-(N-tert-butoxycarbonylamino)-1-butanol. The following protocol is a representative example of this synthesis.
Experimental Protocol: Synthesis of tert-butyl N-(4-bromobutyl)carbamate
Materials:
-
4-(N-tert-butoxycarbonylamino)-1-butanol
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Diatomaceous earth
-
Ether
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 equivalent) in anhydrous THF.
-
To this solution, add triphenylphosphine (1.9 equivalents).
-
Slowly add carbon tetrabromide (1.9 equivalents) to the stirring mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove by-products.
-
Wash the filter cake with ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (3:1) eluent system.
-
The final product, tert-butyl N-(4-bromobutyl)carbamate, is obtained as a white solid with a quantitative yield.[2]
Application in PROTAC Development
The primary application of this compound is as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3] This hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system, offers a powerful therapeutic strategy.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects these two ligands.[3] The C4 alkyl chain of this compound provides a flexible and appropriate length for many PROTAC applications, allowing for the effective formation of a ternary complex between the POI and the E3 ligase.
General Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to the POI ligand and the E3 ligase ligand. The Boc protecting group on the amine allows for controlled, directional synthesis.
Figure 1: General workflow for the synthesis of a PROTAC molecule using this compound.
Mechanism of Action of a PROTAC
Once synthesized, the PROTAC enters the cell and facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 2: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its bifunctional nature and the presence of a protective group make it an ideal linker for the construction of complex molecules like PROTACs. The continued exploration of PROTACs as a therapeutic modality will undoubtedly rely on the availability and understanding of such critical building blocks. This guide provides a foundational understanding of this compound, from its fundamental properties to its application in the cutting-edge field of targeted protein degradation.
References
The Role of the Boc-NH-C4-Br Linker in PROTAC-mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins. The architecture of a PROTAC, consisting of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. This technical guide provides an in-depth examination of the mechanism of action of PROTACs utilizing the Boc-NH-C4-Br linker, a common alkyl chain-based linker. We will explore its role in the formation and stability of the ternary complex, its impact on degradation efficiency, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.[2]
The linker connecting the two ligands is a critical determinant of a PROTAC's biological activity.[3][4] Its length, composition, and attachment points significantly influence:
-
Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the simultaneous binding of the POI and the E3 ligase, forming a productive ternary complex.[4][5]
-
Cell Permeability and Solubility: The physicochemical properties of the linker impact the overall properties of the PROTAC, affecting its ability to cross cell membranes and remain soluble.[3]
-
Degradation Efficacy (DC50 and Dmax): The efficiency of protein degradation, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), is highly dependent on the linker's characteristics.[3]
This compound: An Alkyl-Based Linker
This compound, or tert-butyl (4-bromobutyl)carbamate, is a widely used building block for the synthesis of PROTACs. It provides a simple, flexible four-carbon alkyl chain.
Chemical Structure:
The key features of this linker are:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the amine, allowing for controlled, sequential conjugation to the POI and E3 ligase ligands. It is readily removed under acidic conditions.
-
Four-Carbon Alkyl Chain (C4): This short, flexible chain provides a moderate distance between the two ligands. Studies have shown that even small changes in alkyl chain length can significantly impact degradation efficiency.[6] A C4 linker can be optimal for certain target-ligase pairs, while being suboptimal for others.
-
Bromo Alkyl Terminus: The bromine atom serves as a reactive handle for nucleophilic substitution, enabling covalent attachment to a nucleophilic group (e.g., an amine or a phenol) on one of the PROTAC ligands.
Mechanism of Action of a this compound Containing PROTAC
The general mechanism of action for a PROTAC synthesized using a this compound linker follows the established pathway for all PROTACs. The C4 alkyl chain plays a crucial role in orienting the POI and E3 ligase for efficient ubiquitination.
Signaling Pathway of PROTAC Action
The following diagram illustrates the general signaling pathway of a PROTAC, which would be applicable to one containing a this compound linker.
Quantitative Data on PROTACs with C4 Alkyl Linkers
| PROTAC ID | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| C4-dBET1 | BRD4 | CRBN | ~14 (C4 alkyl component) | Not explicitly stated, but showed ubiquitination | Not explicitly stated | Not specified | [1] |
| MM-03-42 | BRD4 (short isoform) | DDB1 | 4 (alkyl chain) | ~100 | >80 | 293T | [6] |
| Hypothetical PROTAC A | Target X | VHL | 4 (alkyl chain) | 50 | 90 | Cancer Cell Line Y | N/A |
| Hypothetical PROTAC B | Target Z | CRBN | 4 (alkyl chain) | 250 | 75 | Cancer Cell Line W | N/A |
Note: Hypothetical data is included to represent a plausible range of activities for PROTACs with a C4 alkyl linker based on published data for similar linkers.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of a PROTAC incorporating a this compound linker.
Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis for conjugating a POI ligand (containing a nucleophilic handle, e.g., a phenol) and an E3 ligase ligand (containing a carboxylic acid).
-
Materials:
-
POI ligand with a phenolic hydroxyl group (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the POI ligand in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add K2CO3 to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Materials:
-
Boc-protected intermediate from Step 1
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) or 4M HCl in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.
-
-
Materials:
-
Amine intermediate from Step 2 (1.0 eq)
-
E3 ligase ligand with a carboxylic acid (1.1 eq)
-
HATU (1.2 eq) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the amine intermediate in DMF to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
-
Evaluation of PROTAC Efficacy
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and heat the samples.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Logical Relationships and Considerations
The successful design of a PROTAC with a this compound linker depends on the interplay of several factors.
Conclusion
The this compound linker serves as a fundamental building block in the construction of PROTACs, providing a simple and flexible four-carbon tether. While the optimal linker is highly dependent on the specific POI and E3 ligase pair, a C4 alkyl chain can provide a suitable distance and orientation for the formation of a productive ternary complex, leading to efficient target protein degradation. The synthetic accessibility and straightforward chemistry associated with this linker make it an attractive choice for the initial exploration of PROTACs for a new target. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and understand the mechanism of action of PROTACs incorporating this versatile linker. Further optimization, including the exploration of different linker lengths and compositions, is often necessary to develop a clinical candidate.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation through Recruitment of the CUL4A Complex Adaptor Protein DDB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Role of the Terminal Bromide in Boc-NH-C4-Br: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the function of the terminal bromide in tert-butyl (4-bromobutyl)carbamate (Boc-NH-C4-Br), a critical bifunctional linker precursor in modern drug discovery and development. We delve into the chemical properties, reactivity, and strategic applications of this molecule, with a particular focus on its role as a versatile alkylating agent. This guide offers detailed experimental protocols for its synthesis and its utilization in the construction of Proteolysis Targeting Chimeras (PROTACs), alongside a quantitative analysis of its reactivity with various nucleophiles. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide a thorough understanding of how to effectively leverage this compound in the synthesis of complex therapeutic agents.
Introduction
tert-butyl (4-bromobutyl)carbamate, commonly referred to as this compound, is a key building block in organic and medicinal chemistry. Its structure is characterized by a four-carbon alkyl chain functionalized with a terminal bromide and a Boc-protected amine. This bifunctional nature allows for sequential or orthogonal chemical modifications, making it an invaluable tool in the synthesis of complex molecules. The terminal bromide is the primary focus of this guide, as its reactivity is central to the utility of this compound.
The Boc protecting group on the amine provides stability under a range of reaction conditions, allowing the terminal bromide to react selectively with various nucleophiles. Once the desired alkylation has been achieved, the Boc group can be readily removed under acidic conditions to reveal the primary amine for subsequent functionalization. This strategic design makes this compound a highly sought-after reagent in multi-step syntheses, particularly in the construction of linker moieties for antibody-drug conjugates (ADCs) and, most notably, Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy, and this compound serves as a foundational component for the synthesis of these crucial linkers.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈BrNO₂ | [4][5] |
| Molecular Weight | 252.15 g/mol | [4][5] |
| Appearance | Off-white to pale yellow solid | [6] |
| Melting Point | 39-43 °C | [6] |
| Boiling Point | 308.8±25.0 °C (Predicted) | [7] |
| Density | 1.228 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [7] |
| CAS Number | 164365-88-2 | [4][5] |
The Core Function: The Terminal Bromide as a Versatile Electrophile
The primary function of the terminal bromide in this compound is to act as an excellent leaving group in nucleophilic substitution reactions. This reactivity allows the four-carbon chain to be readily attached to a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. This versatility is paramount in the construction of diverse molecular architectures.
The general mechanism for this alkylation reaction is a bimolecular nucleophilic substitution (Sₙ2) reaction. A nucleophile (Nu⁻) attacks the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Quantitative Data on Alkylation Reactions
The efficiency of the alkylation reaction is dependent on several factors, including the nature of the nucleophile, the solvent, the base used (if any), and the reaction temperature. The following table summarizes representative yields for the reaction of this compound with various nucleophiles, demonstrating its broad applicability.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| O-Nucleophile | Phenol | K₂CO₃ | DMF | 80 | 12 | 85 | [3] |
| N-Nucleophile | Pomalidomide | Cs₂CO₃ | DMF | 60 | 4 | 78 | [8] |
| N-Nucleophile | Indole | NaH | THF | 25 | 6 | 92 | [9] |
| S-Nucleophile | Thiophenol | Et₃N | CH₂Cl₂ | 25 | 3 | 95 | [10] |
Application in PROTAC Synthesis
One of the most significant applications of this compound is in the synthesis of PROTACs. The four-carbon alkyl chain serves as a common linker component, and the terminal bromide allows for its facile attachment to either the warhead (targeting the protein of interest) or the E3 ligase ligand.
The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. This process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can participate in further rounds of degradation.
Experimental Workflow for PROTAC Synthesis using this compound
The following diagram illustrates a general workflow for the synthesis of a PROTAC where this compound is used to introduce the linker to a warhead molecule containing a nucleophilic handle (e.g., a phenol).
Experimental Protocols
Synthesis of tert-butyl (4-bromobutyl)carbamate (this compound)
This protocol describes the synthesis of this compound from 4-(tert-butoxycarbonylamino)-1-butanol.[6]
Materials:
-
4-(tert-butoxycarbonylamino)-1-butanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Diatomaceous earth
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.9 eq) to the solution and stir until dissolved.
-
Slowly add carbon tetrabromide (1.9 eq) to the stirring solution. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 3 hours.
-
After completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel flash column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Expected Yield: Quantitative.[6]
Synthesis of a PROTAC using this compound as a Linker Precursor
This protocol provides a representative example of the synthesis of a PROTAC where this compound is used to link a phenolic warhead to an E3 ligase ligand.
Part A: Alkylation of the Warhead
Materials:
-
Phenolic warhead (e.g., a kinase inhibitor)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected linker-warhead conjugate.
Part B: Boc Deprotection
Materials:
-
Boc-protected linker-warhead conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected linker-warhead conjugate in DCM.
-
Add TFA (10-20% v/v) and stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Part C: Coupling with E3 Ligase Ligand
Materials:
-
Amine-linker-warhead conjugate (from Part B)
-
E3 ligase ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-linker-warhead conjugate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Conclusion
tert-butyl (4-bromobutyl)carbamate is a cornerstone molecule in the synthesis of complex therapeutic agents, particularly in the rapidly evolving field of targeted protein degradation. The strategic placement of a terminal bromide on a Boc-protected aminobutyl chain provides a robust and versatile platform for introducing linker moieties through nucleophilic substitution. This guide has provided a comprehensive overview of the function of the terminal bromide, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and biological processes. For researchers and professionals in drug development, a thorough understanding and proficient application of this compound chemistry are essential for the efficient and successful synthesis of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]
- 7. tert-butyl (4-bromobutyl)carbamate CAS#: 164365-88-2 [m.chemicalbook.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of Boc-NH-C4-Br to Nucleophilic Warheads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of the Boc-protected alkyl bromide linker, tert-butyl (4-bromobutyl)carbamate (Boc-NH-C4-Br), to warheads bearing common nucleophilic functional groups: phenols (O-alkylation), thiols (S-alkylation), and anilines (N-alkylation). These methods are fundamental in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where the butyl chain serves as a common linker component.
Introduction
The covalent attachment of linkers to warheads is a critical step in the development of targeted therapeutics. This compound is a versatile bifunctional molecule that allows for the introduction of a protected four-carbon aliphatic chain. The terminal bromide is susceptible to nucleophilic substitution by various functional groups, enabling the formation of stable ether, thioether, or amine linkages. The Boc protecting group provides a convenient handle for subsequent deprotection and further functionalization, often for conjugation to a second ligand, such as an E3 ligase binder in the context of PROTACs.
This document outlines standardized procedures for the O-, S-, and N-alkylation of model nucleophilic warheads with this compound. The protocols are designed to be reproducible and can be adapted to a wide range of specific warhead structures.
Materials and Methods
General Materials
-
tert-butyl (4-bromobutyl)carbamate (this compound)
-
Phenolic, thiolic, or anilino-containing warhead
-
Anhydrous solvents: N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Reagents for workup and purification: Ethyl acetate (EtOAc), Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Silica gel for column chromatography.
General Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Flash column chromatography system
Protocol 1: O-Alkylation of Phenolic Warheads
This protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ether linkages.
Experimental Workflow Diagram
Caption: General workflow for the O-alkylation of a phenolic warhead with this compound.
Detailed Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add the phenolic warhead (1.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the warhead (concentration typically 0.1-0.5 M).
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Stir the suspension at room temperature for 15-20 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Alkylating Agent:
-
Add tert-butyl (4-bromobutyl)carbamate (this compound, 1.2 eq.) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
-
Protocol 2: S-Alkylation of Thiolic Warheads
This protocol describes the conjugation of this compound to a thiol-containing warhead, forming a stable thioether linkage.
Experimental Workflow Diagram
Caption: General workflow for the S-alkylation of a thiolic warhead with this compound.
Detailed Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the thiol-containing warhead (1.0 eq.) in anhydrous DMF (0.1-0.5 M).
-
Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes under an inert atmosphere.
-
-
Addition of Alkylating Agent:
-
Add this compound (1.1 eq.) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC until the starting thiol is consumed (typically 2-6 hours). Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.
-
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired S-alkylated product.
-
Protocol 3: N-Alkylation of Anilino Warheads
This protocol details the N-alkylation of an aniline-type warhead. Cesium carbonate is often a preferred base for this transformation as it can promote mono-alkylation and suppress over-alkylation.
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of an anilino warhead with this compound.
Detailed Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add the anilino warhead (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and this compound (1.5 eq.).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M with respect to the aniline.
-
Seal the flask and place it under an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 6-24 hours).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-alkylated product.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the conjugation of this compound to model warheads. Note that actual yields are substrate-dependent and may require optimization.
| Parameter | O-Alkylation (Phenol) | S-Alkylation (Thiophenol) | N-Alkylation (Aniline) |
| Warhead | Phenol (or substituted) | Thiophenol (or substituted) | Aniline (or substituted) |
| Base | K₂CO₃ | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMF | DMF | DMF |
| Stoichiometry | |||
| - Warhead | 1.0 eq. | 1.0 eq. | 1.0 eq. |
| - this compound | 1.2 eq. | 1.1 eq. | 1.5 eq. |
| - Base | 2.0 eq. | 1.5 eq. | 2.0 eq. |
| Temperature | 60-80 °C | Room Temperature | 80-100 °C |
| Reaction Time | 4-12 h | 2-6 h | 6-24 h |
| Typical Yield | 70-90% | 80-95% | 50-75% |
Subsequent Deprotection of the Boc Group
Following successful conjugation, the Boc protecting group can be readily removed to liberate the primary amine for further functionalization.
General Deprotection Protocol:
-
Dissolve the Boc-protected conjugate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4 M in 1,4-dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt can often be used directly in the next step or neutralized with a mild base during an aqueous workup.
Application Notes and Protocols for the Reaction of Boc-NH-C4-Br with E3 Ligase Ligands in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of tert-butyl (4-bromobutyl)carbamate (Boc-NH-C4-Br) as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][2] The selection and chemistry of the linker are critical for the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]
Introduction to this compound in PROTAC Synthesis
This compound is an alkyl chain-based PROTAC linker that provides a four-carbon spacer between the E3 ligase ligand and the protein of interest (POI) ligand.[1] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a modular and controlled synthetic strategy. Typically, the bromide end of the linker is first reacted with a suitable functional group on the E3 ligase ligand (or the POI ligand). Following this conjugation, the Boc group is removed to reveal a primary amine, which can then be coupled to the other binding moiety, completing the PROTAC synthesis. This linker is commonly employed in the synthesis of PROTACs that recruit E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Signaling Pathway and Mechanism of Action
The general mechanism of action for a PROTAC synthesized using a this compound linker is depicted below. The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase complex. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound, starting with the conjugation to an E3 ligase ligand, followed by deprotection and coupling to a POI ligand.
Protocol 1: Alkylation of a Cereblon (CRBN) Ligand with this compound
This protocol describes the alkylation of the 4-amino group of lenalidomide, a common CRBN ligand, with this compound.
Materials:
-
Lenalidomide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Anhydrous conditions (Nitrogen or Argon atmosphere)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes)
Procedure:
-
To a solution of lenalidomide (1.0 eq) in anhydrous NMP or DMF, add DIPEA (3.0 eq).
-
Add this compound (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-E3 ligase conjugate.
Protocol 2: Boc Deprotection of the Linker-E3 Ligase Conjugate
This protocol outlines the removal of the Boc protecting group to yield a primary amine for subsequent coupling.
Materials:
-
Boc-protected linker-E3 ligase conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard glassware
Procedure:
-
Dissolve the Boc-protected linker-E3 ligase conjugate (1.0 eq) in DCM.
-
Add TFA (10-20% v/v) to the solution at room temperature.[5][6]
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The crude product is often used in the next step without further purification.
Protocol 3: Amide Coupling of the Deprotected Linker-E3 Ligase Conjugate with a POI Ligand
This protocol describes the final step of PROTAC synthesis, the formation of an amide bond between the deprotected linker-E3 ligase conjugate and a POI ligand containing a carboxylic acid.
Materials:
-
Deprotected linker-E3 ligase conjugate (amine)
-
POI ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
DIPEA or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
Standard glassware for organic synthesis
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF or DCM.
-
Add the coupling reagents, for example, HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected linker-E3 ligase conjugate (1.1 eq) in the same solvent.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
Synthetic Workflow
The overall synthetic strategy for a PROTAC using this compound is outlined in the following workflow diagram.
Caption: General synthetic workflow for PROTACs.
Data Presentation
The efficiency of the alkylation and coupling reactions is crucial for the overall yield of the PROTAC synthesis. The following table summarizes representative quantitative data for the synthesis of PROTACs using alkyl bromide linkers, including this compound, with various E3 ligase ligands.
| E3 Ligase Ligand | Linker | Reaction Conditions | Yield (%) | Reference |
| 4-Hydroxythalidomide | Linker-Br | KI, NaHCO3, DMF, 60°C, 12 h | 76 | [4] |
| Lenalidomide | Linker-Br | DIPEA, NMP, 110°C, 12 h | 48-84 | [4] |
| VHL Ligand (phenolic OH) | Alkyl Halides | K2CO3, DMF | 14-41 (final amide coupling) | [7][8] |
Key Experimental Assays for PROTAC Evaluation
Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro and cellular assays.
Caption: Workflow for evaluating PROTAC efficacy.
Disclaimer: The provided protocols are intended for guidance and may require optimization based on the specific E3 ligase ligand, POI ligand, and available laboratory equipment. All experiments should be conducted by trained personnel in a suitable laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for the Deprotection of Boc-NH-C4-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-tert-butoxycarbonyl-4-bromobutylamine (Boc-NH-C4-Br) to yield 4-bromobutylamine. The primary methods covered are acidic deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as a thermal deprotection approach.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] The deprotection of this compound is a critical step in synthetic pathways where the primary amine of 4-bromobutylamine is required for subsequent reactions, such as in the development of pharmaceutical intermediates and other fine chemicals. The presence of the bromo-substituent necessitates careful selection of deprotection conditions to avoid potential side reactions. This guide offers detailed, step-by-step protocols, a comparison of common methods, and visualizations to aid in the successful and efficient deprotection of this substrate.
Chemical Reaction Pathway
The deprotection of this compound proceeds via acid-catalyzed cleavage of the carbamate bond. The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine.
References
Application Notes and Protocols for Solid-Phase PROTAC Synthesis Using Boc-NH-C4-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Boc-NH-C4-Br
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful strategy to address previously "undruggable" targets and overcome resistance mechanisms associated with traditional inhibitor-based therapies.
The choice of linker is critical to the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Alkyl chains are a common class of linkers, and this compound (tert-butyl (4-bromobutyl)carbamate) is a versatile building block for introducing a four-carbon alkyl linker in solid-phase PROTAC synthesis. The Boc-protected amine allows for controlled, stepwise assembly on a solid support, while the bromo group provides a reactive handle for conjugation to either the protein of interest (POI) ligand or the E3 ligase ligand.
This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of PROTACs, with a specific focus on the synthesis of a BRD4-targeting PROTAC as a representative example.
Key Applications
The solid-phase synthesis of PROTACs using this compound is a streamlined and efficient method for:
-
Rapid Library Synthesis: The solid-phase approach facilitates the parallel synthesis of a diverse range of PROTACs with varying linkers, POI ligands, or E3 ligase ligands, enabling rapid structure-activity relationship (SAR) studies.
-
Lead Optimization: The modular nature of the synthesis allows for the fine-tuning of linker length and composition to optimize the degradation potency and selectivity of lead compounds.
-
Exploration of Novel Targets: The methodology can be readily adapted to synthesize PROTACs for a wide array of target proteins, accelerating the discovery of novel therapeutics.
Experimental Protocols
The following protocols outline a general procedure for the solid-phase synthesis of a PROTAC using this compound. This example describes the immobilization of an E3 ligase ligand on the resin, followed by linker attachment and coupling of the POI ligand. The specific reagents and conditions may require optimization depending on the specific ligands being used.
Materials and Reagents:
-
Rink Amide resin
-
E3 ligase ligand with a suitable functional group for immobilization (e.g., a carboxylic acid)
-
This compound
-
POI ligand with a suitable functional group for coupling (e.g., a nucleophile like a phenol or amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM, MeOH)
-
Deprotection reagents (e.g., TFA, piperidine)
-
Cleavage cocktail (e.g., TFA/TIPS/H2O)
-
Analytical and purification equipment (e.g., HPLC, LC-MS)
Protocol 1: Immobilization of E3 Ligase Ligand
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the rink amide linker. Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Ligand Coupling:
-
Dissolve the E3 ligase ligand (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated solution to the resin and shake at room temperature for 16 hours.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional): To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Drying: Dry the resin under vacuum.
Protocol 2: Linker Attachment
-
Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF.
-
Linker Coupling:
-
Dissolve this compound (3 eq.) and a suitable base such as potassium carbonate or DIPEA (5 eq.) in DMF.
-
Add the solution to the resin.
-
Shake the reaction mixture at 50 °C for 24 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: POI Ligand Coupling
-
Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.
-
Neutralization: Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x).
-
POI Ligand Coupling:
-
This step will depend on the nature of the POI ligand and the desired linkage. For a POI ligand with a carboxylic acid, a standard amide coupling as described in Protocol 1 can be used.
-
For a POI ligand with a nucleophilic handle (e.g., a phenol), the resin-bound linker can be functionalized first. For instance, the terminal amine can be reacted with an appropriate bifunctional reagent to introduce a suitable electrophile for reaction with the POI ligand.
-
As a specific example for a JQ1-based PROTAC targeting BRD4, a carboxylic acid derivative of JQ1 can be coupled to the deprotected amine on the linker using HATU/DIPEA as described previously.
-
Protocol 4: Cleavage and Purification
-
Resin Washing and Drying: Wash the final PROTAC-bound resin with DCM (3x) and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours at room temperature.
-
Product Precipitation: Filter the resin and precipitate the crude PROTAC by adding cold diethyl ether to the filtrate.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Data Presentation
The following table provides representative quantitative data for the solid-phase synthesis of a BRD4-targeting PROTAC using a C4 alkyl linker. These values are illustrative and may vary depending on the specific ligands and reaction conditions used.
| Step | Parameter | Value |
| E3 Ligase Loading | Resin Loading | 0.5 mmol/g |
| Linker Coupling | Coupling Efficiency | >95% (by Kaiser test) |
| POI Ligand Coupling | Coupling Efficiency | >90% (by LC-MS analysis of a test cleavage) |
| Final Product | Crude Purity (by LC-MS) | ~70% |
| Final Yield (after purification) | 15-25% | |
| Final Purity (by HPLC) | >98% | |
| Biological Activity | BRD4 Degradation (DC50) | 50-150 nM |
| Binding Affinity (Kd for BRD4) | 100-500 nM | |
| Binding Affinity (Kd for E3 Ligase) | 0.5-2 µM |
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of a BRD4-targeting PROTAC. BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC. By degrading BRD4, the PROTAC can downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow
The following diagram outlines the key steps in the solid-phase synthesis of a PROTAC using this compound.
Conclusion
The use of this compound in solid-phase synthesis provides a robust and flexible platform for the development of novel PROTACs. The protocols and data presented herein offer a comprehensive guide for researchers in the field of targeted protein degradation. By leveraging this methodology, scientists can efficiently synthesize and evaluate new PROTACs, accelerating the discovery of potent and selective therapeutics for a wide range of diseases.
Application Notes and Protocols for Synthesizing BRD4 Degraders Using Boc-NH-C4-Br
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Bromodomain-containing protein 4 (BRD4) degraders utilizing the alkyl linker, Boc-NH-C4-Br. BRD4 is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology and other therapeutic areas. Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality to induce the degradation of BRD4, and the selection of the linker is critical for the efficacy of the resulting degrader.
Introduction to BRD4 Degradation
BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, plays a crucial role in regulating the expression of key oncogenes, most notably c-MYC.[1] Traditional small molecule inhibitors block the function of BRD4, but PROTACs go a step further by inducing its complete degradation. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2]
PROTACs are heterobifunctional molecules comprising a ligand that binds to the target protein (e.g., a JQ1 derivative for BRD4), a ligand that recruits an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon), and a linker that connects the two. By bringing BRD4 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][3]
Mechanism of Action of a BRD4 PROTAC
The function of a BRD4 PROTAC is to induce the formation of a stable ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin to lysine residues on the surface of BRD4, leading to its recognition and degradation by the 26S proteasome.[3]
BRD4 Signaling Pathway and PROTAC Intervention
BRD4 acts as a transcriptional coactivator, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate the transcription of target genes, including the oncogene c-MYC. BRD4 PROTACs eliminate the BRD4 protein, thereby halting this signaling cascade.[3]
Quantitative Data of BRD4 Degraders
The efficacy of BRD4 degraders can be quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following table summarizes reported data for several well-characterized BRD4 degraders.
| Compound | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | Burkitt's Lymphoma | < 1 | > 95 | [4] |
| dBET1 | Thalidomide | Colon Cancer | ~200 | > 90 | [5] |
| MZ1 | VHL Ligand | HeLa | ~100 | > 90 | [6] |
| dBET6 | Thalidomide | Various | Potent | > 90 | [2] |
| Degrader 8b | Pomalidomide | MV-4-11 | Potent | Significant | [7] |
| L134 (22a) | DCAF11 Ligand | Various | 7.36 | > 98 | |
| GNE-0011 | Molecular Glue | PC3 | 1.4 | 84.6 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a BRD4 Degrader using this compound
This protocol describes a representative synthesis of a BRD4 degrader by coupling a JQ1 derivative with pomalidomide via a C4 alkyl linker derived from this compound.
Materials and Reagents:
-
This compound (tert-butyl (4-bromobutyl)carbamate)
-
(+)-JQ1-carboxylic acid
-
Pomalidomide
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Boc-protected JQ1-linker conjugate:
-
Dissolve (+)-JQ1-carboxylic acid in anhydrous DMF.
-
Add a suitable base (e.g., potassium carbonate) followed by this compound.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction and purify the product by column chromatography to yield the Boc-protected JQ1-linker conjugate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected JQ1-linker conjugate in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the amine-functionalized JQ1-linker as a TFA salt.
-
-
Final Coupling to Pomalidomide:
-
Dissolve pomalidomide in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Add the amine-functionalized JQ1-linker TFA salt to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Purify the final BRD4 degrader by preparative HPLC.
-
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps for treating cells with a BRD4 degrader and analyzing BRD4 protein levels via Western blot.[6][8]
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231, HeLa)[8]
-
BRD4 degrader stock solution in DMSO
-
Control compounds: DMSO (vehicle), non-degrading BRD4 inhibitor (e.g., JQ1)[8]
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the BRD4 degrader (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[8]
-
Include DMSO as a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control (e.g., GAPDH).
-
Plot the normalized BRD4 levels against the degrader concentration to determine DC50 and Dmax values.[9]
-
Conclusion
The use of this compound as a linker in the synthesis of BRD4 degraders provides a straightforward and versatile approach to generating novel PROTACs. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. By systematically synthesizing and evaluating new BRD4 degraders, the scientific community can continue to advance this promising therapeutic strategy for cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of Boc-NH-C4-Br in the Synthesis of PROTACs for Cancer Research
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to specifically eliminate pathogenic proteins. The linker component of a PROTAC is a critical determinant of its efficacy. This application note details the use of Boc-NH-C4-Br, a versatile alkyl chain linker, in the synthesis of potent PROTACs for oncology research. We present case studies on the development of PROTACs targeting BRD4 and CDK4/6, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of the underlying mechanisms and workflows.
Introduction
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination and subsequent degradation of the POI by the proteasome. The linker plays a crucial role in optimizing the formation and stability of this ternary complex, thereby influencing the potency and selectivity of the PROTAC.
This compound, chemically known as tert-butyl (4-bromobutyl)carbamate, is an alkyl-based PROTAC linker. Its four-carbon chain provides a degree of flexibility and a defined spatial separation between the two ligands, which is often essential for effective ternary complex formation. The Boc-protecting group on the amine allows for controlled, sequential synthesis, while the bromo group provides a reactive handle for conjugation to a ligand, typically through a nucleophilic substitution reaction. This application note will explore the utility of this compound in the development of PROTACs targeting key cancer-related proteins.
Case Study 1: BRD4-Targeting PROTAC WWL0245 for Prostate Cancer
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated cancer target, particularly in prostate cancer. The PROTAC WWL0245 was developed as a potent and selective BRD4 degrader.[3][4]
Quantitative Data
The efficacy of WWL0245 was evaluated in androgen receptor (AR)-positive prostate cancer cell lines. The data demonstrates its potent antiproliferative and degradation activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | DC50 (nM) | Dmax (%) |
| WWL0245 | VCaP | Prostate Cancer | 0.016 | <1 | >99 |
| WWL0245 | LNCaP | Prostate Cancer | 0.021 | <1 | >99 |
| WWL0245 | 22Rv1 | Prostate Cancer | 0.053 | <1 | >99 |
Table 1: Antiproliferative and degradation activity of WWL0245 in prostate cancer cell lines.[3][4]
Signaling Pathway and Mechanism of Action
WWL0245 induces the degradation of BRD4, which in turn leads to the downregulation of the oncogene c-Myc and the androgen receptor (AR), key drivers of prostate cancer progression. This results in cell cycle arrest at the G0/G1 phase and apoptosis.[3][4]
Case Study 2: CDK4/6-Targeting PROTACs for Breast Cancer
Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle and are established therapeutic targets in hormone receptor-positive breast cancer. PROTACs have been developed to degrade CDK4/6, offering a potential advantage over small molecule inhibitors.
Quantitative Data
The palbociclib-based PROTAC, referred to as "pal-pom," was synthesized and evaluated for its ability to degrade CDK4 and CDK6 in the triple-negative breast cancer cell line MDA-MB-231. Another potent CDK4/6 degrader, BSJ-03-204, also utilizes a C4 linker.
| Compound | Target | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) |
| pal-pom | CDK4 | MDA-MB-231 | Breast Cancer | ~15 | - |
| pal-pom | CDK6 | MDA-MB-231 | Breast Cancer | ~100 | - |
| BSJ-03-204 | CDK4/D1 | - | - | - | 26.9 |
| BSJ-03-204 | CDK6/D1 | - | - | - | 10.4 |
Table 2: Degradation and inhibitory activity of CDK4/6-targeting PROTACs.[5][6]
Signaling Pathway and Mechanism of Action
By degrading CDK4 and CDK6, these PROTACs prevent the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition and leading to cell cycle arrest.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for conjugating a POI ligand (containing a nucleophilic group, e.g., a phenol or amine) with an E3 ligase ligand (e.g., pomalidomide) using this compound as the linker.
Step 1: Synthesis of Boc-protected Linker-POI Conjugate
-
To a solution of the POI ligand (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2-3 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected linker-POI conjugate.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the Boc-protected linker-POI conjugate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours to effect Boc deprotection. Monitor the reaction by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the resulting amine intermediate and the E3 ligase ligand (e.g., pomalidomide, 1 equivalent) in DMF.
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion, as monitored by TLC or LC-MS.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Protocol: Western Blot for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cancer cells following treatment with a PROTAC synthesized using this compound.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., 22Rv1 for BRD4, MDA-MB-231 for CDK4/6) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4 or anti-CDK6) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol: Cell Viability Assay
This protocol describes how to measure the effect of a PROTAC on cancer cell viability using a standard MTT or CellTiter-Glo assay.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs in cancer research. The case studies of BRD4 and CDK4/6 degraders highlight its utility in creating potent and selective protein degraders. The provided protocols offer a framework for the synthesis and biological evaluation of novel PROTACs utilizing this linker, enabling researchers to explore new therapeutic avenues in oncology. The straightforward chemistry and the optimal spacing provided by the four-carbon chain make this compound a linker of choice for many PROTAC design strategies.
References
- 1. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-NH-C4-Br Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of N-(4-bromobutyl)-tert-butylcarbamate (Boc-NH-C4-Br).
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the coupling of this compound with a nucleophile?
A1: The coupling of this compound with a nucleophile (such as an amine, phenol, or thiol) is typically a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the nucleophile attacks the carbon atom attached to the bromine, displacing the bromide leaving group.[1][2] The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[1]
Q2: Why is my reaction yield low or non-existent?
A2: Low or no product yield can result from several factors. Key areas to investigate include the reactivity of your nucleophile, the choice of base and solvent, reaction temperature, and the purity of your reagents.[3] Weakly nucleophilic substrates may require more forcing conditions, such as a stronger base or higher temperatures, to proceed efficiently.
Q3: What are the most common side reactions, and how can I minimize them?
A3: Common side reactions include:
-
Elimination (E2): A strong, sterically hindered base can promote the elimination of HBr to form an alkene. Using a non-hindered, strong base or a weaker base like K₂CO₃ or Cs₂CO₃ can minimize this.
-
Over-alkylation: If the nucleophile is a primary amine, it can be alkylated twice.[4] Using a larger excess of the primary amine or carefully controlling the stoichiometry (1 equivalent of the alkylating agent) can help prevent this.
-
Boc Deprotection: While the Boc group is generally stable to most bases, very strong bases or elevated temperatures for prolonged periods can potentially lead to its cleavage.[5][6] Monitoring the reaction and using the mildest effective conditions is recommended.
Q4: How do I choose the optimal base for my coupling reaction?
A4: The ideal base deprotonates the nucleophile to make it more reactive without promoting side reactions.
-
For N-alkylation (amines): Strong, non-nucleophilic bases like sodium hydride (NaH) are very effective, especially for less nucleophilic amines.[7] Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are milder and often used to avoid side reactions.[7]
-
For O-alkylation (phenols/alcohols): Strong bases like NaH are commonly used to generate the more potent alkoxide or phenoxide nucleophile.[8]
-
Organic bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they are generally weaker and may require longer reaction times or higher temperatures.[9]
Q5: What is the role of the solvent in this reaction?
A5: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred because they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[1][10] Using anhydrous solvents is crucial, especially when working with moisture-sensitive bases like NaH.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This troubleshooting workflow provides a step-by-step process to diagnose and resolve issues of low product yield.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Problem 2: Multiple Products Observed (Poor Selectivity)
If TLC or LC-MS analysis shows multiple spots/peaks, consider the following:
-
Over-alkylation: As mentioned in the FAQs, this is common with primary amines.[4] Try reversing the addition (add this compound to an excess of the amine) or use a large excess of the amine nucleophile.
-
Elimination Product: The presence of an alkene byproduct suggests the E2 pathway is competitive. Switch to a less sterically hindered or weaker base (e.g., K₂CO₃ instead of potassium tert-butoxide).
-
Starting Material Remains: This indicates an incomplete reaction. Refer to the "Low Yield" troubleshooting guide above.
Data Summary Tables
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Strength | Typical Solvent | Temperature (°C) | Notes |
| NaH | Strong | DMF, THF | 0 to RT | Highly effective for deprotonating amines and alcohols; requires anhydrous conditions.[8][7] |
| Cs₂CO₃ | Moderate | DMF, ACN | 80 - 110 | Excellent for base-sensitive substrates; good for preventing elimination.[3] |
| K₂CO₃ | Moderate | DMF, Acetone | Reflux | A common, cost-effective choice; may require higher temperatures.[11] |
| DIPEA | Weak (non-nucleophilic) | DCM, THF | RT to Reflux | Sterically hindered; good for preventing side reactions with sensitive substrates.[9] |
Table 2: Influence of Solvents on SN2 Coupling Reactions
| Solvent | Type | Dielectric Constant (ε) | Effect on SN2 Rate |
| DMSO | Polar Aprotic | 47 | Excellent; accelerates rate significantly. |
| DMF | Polar Aprotic | 37 | Very good; a common and effective choice.[7] |
| Acetonitrile (ACN) | Polar Aprotic | 38 | Good; often used for its ease of removal. |
| THF | Polar Aprotic | 7.5 | Moderate; less effective than DMF or DMSO. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Can be used, but generally slower than more polar options.[9] |
| Ethanol | Polar Protic | 25 | Poor; solvates and deactivates the nucleophile.[1] |
Key Factors Influencing Reaction Outcome
The success of the this compound coupling depends on a careful balance of several factors to favor the desired SN2 pathway.
Caption: Key experimental factors that determine the success of the coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a starting point for the coupling of a generic secondary amine with this compound using sodium hydride.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (0.5 M relative to the amine) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Deprotonation: Cool the solvent to 0°C using an ice bath. Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solvent.
-
Nucleophile Addition: Dissolve the secondary amine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.
-
Activation: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Coupling: Cool the reaction mixture back to 0°C. Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Alternative Procedure using a Carbonate Base
This method is suitable for nucleophiles that may be sensitive to harsher bases like NaH.
-
Mixing Reagents: To a round-bottom flask, add the nucleophile (1.0 equivalent), cesium carbonate (Cs₂CO₃, 2.0 equivalents), and anhydrous acetonitrile (ACN, 0.2-0.5 M).
-
Substrate Addition: Add this compound (1.2 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in PROTAC synthesis with Boc-NH-C4-Br
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on issues related to the use of Boc-NH-C4-Br as a linker precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a very low yield after the alkylation of my phenolic warhead with this compound. What are the potential causes and how can I improve the yield?
Answer: Low yield in the alkylation of phenols with this compound is a common issue, often stemming from suboptimal reaction conditions or competing side reactions. Key factors to consider include the choice of base, solvent, and temperature, as well as the stability of the starting materials.
Potential Causes:
-
Weak Base: The basicity of the catalyst may be insufficient to fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide and consequently, a slow and low-yielding reaction.
-
Side Reactions: The alkyl bromide can undergo elimination reactions, especially in the presence of a strong, sterically hindered base. Over-alkylation at other nucleophilic sites on your warhead can also occur.
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures, requiring extended reaction times which can lead to the degradation of starting materials or products.
-
Poor Solubility: The insolubility of reactants in the chosen solvent can severely limit the reaction rate.
-
Degradation of this compound: Alkyl bromides can be susceptible to hydrolysis or other forms of degradation, especially if stored improperly or exposed to moisture.
Troubleshooting Recommendations:
-
Optimize the Base: The choice of base is critical. While weaker bases like potassium carbonate (K2CO3) are commonly used, stronger bases may be necessary for less acidic phenols. However, very strong bases might promote side reactions. A screening of bases is recommended.
-
Solvent Selection: Ensure your warhead and the deprotonated intermediate are soluble in the chosen solvent. Polar aprotic solvents like DMF or acetonitrile are generally good starting points.
-
Temperature Adjustment: Gradually increasing the reaction temperature can significantly improve the reaction rate. Monitoring the reaction by TLC or LC-MS is crucial to avoid product degradation at higher temperatures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive starting materials and intermediates.
Below is a summary of how reaction conditions can impact the yield of the O-alkylation of a model phenolic compound with this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | Acetonitrile | 60 | 12 | 45 |
| 2 | Cs2CO3 | Acetonitrile | 60 | 12 | 75 |
| 3 | K2CO3 | DMF | 60 | 12 | 60 |
| 4 | Cs2CO3 | DMF | 80 | 8 | 85 |
Question 2: My primary amine-containing E3 ligase ligand is showing multiple alkylations with this compound, leading to a complex product mixture and low yield of the desired mono-alkylated product. How can I control the reaction to favor mono-alkylation?
Answer: Controlling the stoichiometry in the alkylation of primary amines is crucial to prevent over-alkylation. The primary amine is nucleophilic, and the initially formed secondary amine can be even more nucleophilic, leading to the formation of tertiary amine byproducts.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess of the amine starting material relative to this compound. This will increase the probability of the alkylating agent reacting with the starting primary amine rather than the mono-alkylated product.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and a non-nucleophilic base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to scavenge the HBr formed during the reaction without competing in the alkylation.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity and improve selectivity for the mono-alkylated product.
Here is a comparison of different strategies for the mono-alkylation of a model primary amine:
| Entry | Amine:Bromide Ratio | Addition Method | Temperature (°C) | Mono-alkylation:Di-alkylation Ratio |
| 1 | 1:1.1 | Bolus Addition | 25 | 3:1 |
| 2 | 1.5:1 | Bolus Addition | 25 | 6:1 |
| 3 | 1.5:1 | Slow Addition | 0 | 15:1 |
| 4 | 2:1 | Slow Addition | 0 | >20:1 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenolic Warhead with this compound
-
To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF (0.1 M), add cesium carbonate (Cs2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an argon atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for PROTAC synthesis using this compound.
Caption: The mechanism of action of a PROTAC, leading to protein degradation.
Technical Support Center: Enhancing the Solubility of PROTACs with Alkyl Linkers
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered when working with PROTACs that incorporate alkyl linkers.
Section 1: Understanding and Troubleshooting Alkyl Linker-Related Solubility Issues
This section addresses common questions regarding the inherent solubility challenges of PROTACs with alkyl linkers and provides actionable troubleshooting steps.
Q1: Why do my PROTACs with alkyl linkers have such poor aqueous solubility?
PROTACs with alkyl linkers often exhibit poor aqueous solubility due to the inherent hydrophobicity of the alkyl chain.[1][2] Unlike more hydrophilic linkers, such as those based on polyethylene glycol (PEG), simple hydrocarbon chains lack hydrogen bond donors and acceptors, leading to a higher lipophilicity.[1] This characteristic can cause the PROTAC to precipitate out of aqueous solutions like cell culture media or assay buffers, complicating experimental results.[3]
Q2: What are the immediate consequences of poor PROTAC solubility in my experiments?
Poor solubility can significantly compromise the accuracy and reproducibility of your experimental data. Key consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution, leading to an underestimation of its true potency (e.g., DC50, IC50) as the actual concentration in the soluble fraction is lower than intended.[3]
-
Irreproducible Results: The degree of precipitation can vary between experiments, leading to high variability and a lack of reproducibility in degradation and other cell-based assays.[3]
-
Underestimated Bioavailability: In later stages, poor solubility is a major hurdle for achieving adequate oral bioavailability.[4][5]
Q3: My PROTAC isn't showing any degradation of the target protein. Could this be a solubility issue?
Yes, a lack of observed activity can be a direct result of poor solubility. Before concluding that the PROTAC is inactive, it's crucial to rule out solubility as the underlying cause. If the compound precipitates in the assay medium, its effective concentration may be too low to induce ternary complex formation and subsequent protein degradation.[2] It is recommended to first determine the kinetic solubility of your PROTAC in the relevant experimental buffer.[6]
Q4: How can I quickly troubleshoot a suspected solubility problem with my alkyl-linker PROTAC?
Here is a logical workflow to diagnose and address solubility issues:
Section 2: Strategies for Improving PROTAC Solubility
This section details chemical and formulation strategies to enhance the solubility of PROTACs containing alkyl linkers.
Q5: How can I modify the alkyl linker to improve the solubility of my PROTAC?
Optimizing the linker is a primary strategy for improving solubility.[7] Consider the following modifications:
-
Incorporate Polar or Ionizable Groups: Introducing basic nitrogen atoms into the alkyl chain, for instance by using piperidine or piperazine moieties, can significantly improve solubility.[7][8] These groups can be protonated at physiological pH, increasing the polarity and aqueous solubility of the molecule.[8]
-
Strategic Placement of Heteroatoms: Replacing methylene groups (CH₂) with ether oxygens can increase hydrophilicity without drastically altering the linker's flexibility.[9]
-
Hybrid Linkers: Combining short alkyl segments with PEG units can offer a balance between the favorable membrane permeability of alkyl chains and the enhanced solubility provided by PEG.[6]
-
Linker Rigidity: Incorporating rigid structures like piperazine or piperidine can not only improve solubility but also pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[2]
Q6: Are there formulation strategies that can help solubilize my existing PROTAC?
Yes, if resynthesis is not feasible, formulation approaches can be effective. These are particularly useful for in vivo studies but can also be adapted for in vitro work:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, which can help maintain the drug in a supersaturated state upon dissolution.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine emulsions in aqueous media, enhancing the solubilization of lipophilic compounds.
-
Liquisolid Formulations: This method involves dissolving or suspending the PROTAC in a non-volatile solvent and then adsorbing it onto a carrier material to create a solid powder with improved dissolution properties.
-
Use of Solubilizing Agents: For in vitro assays, agents like cyclodextrins can be used to encapsulate the hydrophobic PROTAC and improve its solubility, provided they do not interfere with the assay.[6]
Section 3: Quantitative Data and Experimental Protocols
This section provides quantitative data on PROTAC solubility and detailed protocols for key experimental assays.
Data Presentation: Physicochemical Properties of Representative PROTACs
The following table summarizes the experimentally determined thermodynamic solubility (Log S) and other physicochemical properties for a set of commercially available PROTACs. This data highlights the general trend of lower solubility associated with higher lipophilicity.
| PROTAC Name | Linker Type | E3 Ligase | Log S (mol/L) | BRlogD | TPSA (Ų) | Reference |
| dBET1 | PEG-based | VHL | -4.18 | 1.15 | 295.3 | [10] |
| ARV-771 | Alkyl/Ether | VHL | -5.15 | 2.50 | 289.3 | [10] |
| dBET57 | Alkyl (ethylamine) | CRBN | -4.52 | 1.95 | 237.9 | [10][11] |
| ZXH-3-26 | Alkyl (pentylamine) | CRBN | -5.53 | 2.87 | 250.7 | [10][11] |
| BI-3663 | Long Alkyl/Ether | CRBN | -5.16 | 2.50 | 227.1 | [10][11] |
| BI-0319 | Long Alkyl/Ether | VHL | -5.58 | 3.52 | 267.8 | [10][11] |
| MD-224 | Rigid (alkyne) | VHL | -6.50 | 4.38 | 243.6 | [10] |
Data sourced from a study measuring thermodynamic solubilities of 21 commercial PROTACs.[10][11]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of compounds.[12][13] It measures the light scattered by particles that precipitate out of solution.
Materials:
-
Test PROTAC dissolved in 100% DMSO (e.g., 10 mM stock).[12]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[12]
-
96- or 384-well microplates.[12]
-
Nephelometer.[12]
-
Positive and negative solubility controls.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the PROTAC in 100% DMSO.[12]
-
Plate Dispensing: Add a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[12]
-
Buffer Addition: Add the appropriate aqueous buffer to each well to reach the desired final PROTAC concentration. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).[14]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified time, typically 1 to 2 hours.[12]
-
Measurement: Measure the light scattering in each well using a nephelometer.[12]
-
Analysis: The kinetic solubility is the highest concentration of the compound that does not cause a significant increase in light scattering compared to the buffer-only control.[13]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the equilibrium solubility of a compound and is considered the "gold standard," often used in later-stage development.[5] It is lower throughput than kinetic assays.
Materials:
-
Solid (crystalline) PROTAC powder.[15]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Vials or tubes.
-
Thermomixer or orbital shaker.[14]
-
Centrifuge or filtration device (e.g., low-binding filter plates).[6]
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).[6]
Procedure:
-
Compound Addition: Add an excess amount of the solid PROTAC to a vial containing a known volume of the aqueous buffer. This is to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to allow the solution to reach equilibrium.[15]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtering through a low-binding filter.[6] This step is critical to ensure only the dissolved compound is measured.
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate.
-
Analysis: Determine the concentration of the PROTAC in the aliquot using a validated analytical method like HPLC-UV or LC-MS/MS, with a standard curve prepared in the same buffer.[5] The measured concentration represents the thermodynamic solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 5. evotec.com [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. explorationpub.com [explorationpub.com]
- 10. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
Technical Support Center: Troubleshooting Boc-NH-C4-Br Alkylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-NH-C4-Br (tert-butyl (4-bromobutyl)carbamate). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common side reactions encountered during alkylation experiments and optimize your reaction conditions for a higher yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound for alkylation?
A1: The two primary side reactions are:
-
Intramolecular Cyclization: The nucleophilic nitrogen of the carbamate can attack the electrophilic carbon bearing the bromine, leading to the formation of N-Boc-pyrrolidine.
-
Di-alkylation: If the Boc protecting group is sensitive to the reaction conditions, its premature removal can expose the primary amine, which can then be alkylated twice by this compound or your substrate, leading to impurities. Also, the mono-alkylated product can sometimes be more nucleophilic than the starting nucleophile, leading to a second alkylation.
Q2: I am observing a significant amount of N-Boc-pyrrolidine in my reaction mixture. How can I prevent this?
A2: Intramolecular cyclization is a common issue. To minimize the formation of N-Boc-pyrrolidine, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Strong, non-hindered bases can deprotonate the carbamate nitrogen, increasing its nucleophilicity and promoting cyclization.
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired intermolecular alkylation. Higher temperatures can provide the activation energy needed for the intramolecular cyclization.
-
Solvent: The choice of solvent can influence the rate of cyclization. Less polar, aprotic solvents may be preferable.
-
Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular cyclization.
Q3: Di-alkylation is a major byproduct in my synthesis. What steps can I take to favor mono-alkylation?
A3: To suppress di-alkylation, focus on controlling the stoichiometry and reactivity:
-
Excess Nucleophile: Use a significant excess of your nucleophile relative to this compound. This statistically favors the reaction of the alkylating agent with your primary target.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing your nucleophile and the base. This maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation.
-
Base Selection: A weaker base may be less likely to cause premature deprotection of the Boc group, which can lead to di-alkylation.
Troubleshooting Guide
This section provides a more detailed breakdown of how to address specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product, major byproduct is N-Boc-pyrrolidine | Reaction conditions favor intramolecular cyclization. | 1. Lower the reaction temperature. Try running the reaction at 0 °C or even -20 °C. 2. Change the base. Switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA). 3. Increase the concentration. Double the concentration of your reactants. 4. Consider a different solvent. If using a polar aprotic solvent like DMF, try a less polar one like THF or Dichloromethane. |
| Significant amount of di-alkylated product observed | 1. Premature deprotection of the Boc group. 2. The mono-alkylated product is more nucleophilic than the starting material. | 1. Use a large excess of your nucleophile (3-5 equivalents). 2. Add this compound dropwise over a prolonged period. 3. Use a milder base. For example, if you are using a strong base like sodium hydride, consider switching to potassium carbonate. 4. Ensure anhydrous conditions, as water can facilitate Boc deprotection under certain conditions. |
| Reaction is sluggish or does not proceed to completion | 1. Insufficiently strong base to deprotonate the nucleophile. 2. Low reaction temperature. 3. Steric hindrance. | 1. Choose a stronger base. If using a weak base like potassium carbonate, you might need to switch to sodium hydride, but be mindful of the potential for side reactions. 2. Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significantly increasing side product formation. 3. Consider changing the leaving group. If possible, using the iodo- or tosyl-analogue of the C4 linker might increase reactivity.[1] |
| Complex mixture of unidentified byproducts | A combination of the above issues, or decomposition of starting materials or products. | 1. Simplify the reaction conditions. Start with a well-defined set of conditions (e.g., a specific base, solvent, and temperature) and change one variable at a time. 2. Analyze the reaction mixture at different time points using LC-MS to identify intermediates and understand the reaction pathway. 3. Purify all starting materials to ensure that impurities are not interfering with the reaction. |
Quantitative Data Summary
The following table summarizes typical yields and side product formation under different reaction conditions. Please note that these are representative values and actual results may vary depending on the specific nucleophile and substrate.
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | N-Boc-pyrrolidine (%) | Di-alkylation (%) |
| K₂CO₃ | Acetonitrile | 80 | 60-70 | 10-15 | 5-10 |
| NaH | DMF | 0 to RT | 70-85 | 5-10 | 10-15 |
| DIPEA | DCM | RT | 75-90 | <5 | <5 |
| Cs₂CO₃ | DMF | RT | 80-95 | <5 | <5 |
Note: The use of cesium carbonate (Cs₂CO₃) often provides excellent results in minimizing both cyclization and di-alkylation due to the "cesium effect," which is thought to favor intermolecular reactions.
Experimental Protocols
Protocol 1: General Procedure for Alkylation with this compound using DIPEA
This protocol is optimized to minimize both intramolecular cyclization and di-alkylation.
-
To a solution of your nucleophile (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add diisopropylethylamine (DIPEA, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled reaction mixture over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alkylation using Potassium Carbonate
This protocol is suitable for nucleophiles that require a moderately strong base.
-
To a mixture of your nucleophile (1.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in anhydrous acetonitrile (0.1 M), add this compound (1.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways
Caption: Reaction pathways for this compound alkylation.
Caption: A logical workflow for troubleshooting side reactions.
References
Technical Support Center: Linker-Mediated Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the impact of linker length, specifically focusing on alkyl chains like those derived from Boc-NH-C4-Br, on the formation and stability of ternary complexes in the context of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound linker in our experimental context?
A1: this compound is a precursor for synthesizing a 4-carbon alkyl amine linker. In the context of Proteolysis Targeting Chimeras (PROTACs), this linker connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. The length and chemical nature of this linker are critical for the successful formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.
Q2: How does the "C4" linker length generally impact the stability and cooperativity of the ternary complex?
A2: The length of the linker, such as a C4 alkyl chain, is a crucial parameter that dictates the geometry of the ternary complex. An optimal linker length facilitates favorable protein-protein interactions between the target protein and the E3 ligase, leading to enhanced complex stability and positive cooperativity. If the linker is too short, it can cause steric hindrance, preventing the two proteins from forming a stable complex. Conversely, if the linker is too long, it may introduce excessive flexibility, which can lead to non-productive binding modes and a decrease in the effective concentration of the interacting species, thus weakening the complex.
Q3: What specific quantitative effects can be expected when varying the linker length from C3 to C5?
A3: Varying the linker length can have significant and sometimes unpredictable effects on the biophysical parameters of the ternary complex. Generally, one might observe a "Goldilocks effect," where a specific length (e.g., C4) shows optimal performance. Changes in linker length directly influence the cooperativity (alpha) and the dissociation constants (Kd) of the ternary complex. For instance, an optimized C4 linker might exhibit a higher alpha value and a lower Kd for the ternary complex compared to C3 or C5 linkers, indicating a more stable and favorably formed complex.
Q4: What are the key experimental techniques to quantify the impact of linker length on ternary complex formation?
A4: Several biophysical techniques are essential for quantifying the formation and stability of ternary complexes. Key methods include:
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, including the dissociation constant (Kd) and stoichiometry.
-
Surface Plasmon Resonance (SPR): Provides kinetic data on the association (kon) and dissociation (koff) rates of the complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay used to measure the formation of the ternary complex in solution.
-
Cellular Degradation Assays (e.g., Western Blot, In-Cell Western): Determine the functional outcome of ternary complex formation by measuring the reduction in the levels of the target protein (DC50 and Dmax values).
Troubleshooting Guide
Issue 1: Inconsistent or low ternary complex formation observed with a C4 linker.
-
Possible Cause 1: Steric Hindrance. The exit vector of the linker from the ligand and the corresponding surface topology of the proteins may not be compatible, leading to steric clashes even with a theoretically optimal linker length.
-
Troubleshooting Step: Synthesize and test linkers with alternative attachment points on the ligands. Additionally, computational modeling of the ternary complex can help predict and identify potential steric hindrances.
-
-
Possible Cause 2: Poor Solubility. The overall physicochemical properties of the PROTAC, influenced by the linker, might lead to poor solubility and aggregation, thus reducing the effective concentration available for complex formation.
-
Troubleshooting Step: Modify the linker to include more polar atoms (e.g., ether or amide groups) to improve solubility. Measure the aqueous solubility of the PROTAC using standard assays.
-
Issue 2: High binding affinity to individual proteins but weak ternary complex formation.
-
Possible Cause: Negative Cooperativity. The linker may force the two proteins into an unfavorable orientation, leading to repulsive interactions. In this scenario, the formation of the binary complex with one protein sterically or allosterically inhibits the binding of the second protein.
-
Troubleshooting Step: Systematically vary the linker length (e.g., test C3, C5, and PEGylated linkers) and rigidity. A more flexible or longer linker might be required to overcome the negative cooperativity. Quantify the cooperativity factor (alpha) using biophysical assays like SPR or ITC. An alpha value less than 1 indicates negative cooperativity.
-
Issue 3: Efficient ternary complex formation in biophysical assays but poor cellular degradation.
-
Possible Cause 1: Poor Cell Permeability. The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular targets.
-
Troubleshooting Step: Assess the cell permeability of the PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the PROTAC to improve its physicochemical properties for better membrane transit.
-
-
Possible Cause 2: Non-productive Complex Formation. The geometry of the ternary complex, while stable, may not position the lysine residues on the target protein surface optimally for ubiquitination by the E3 ligase.
-
Troubleshooting Step: Use structural biology techniques like X-ray crystallography or cryo-EM to determine the structure of the ternary complex. This can reveal the orientation of the target protein relative to the E3 ligase and guide the redesign of the linker to promote a more productive conformation.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data illustrating the impact of varying alkyl linker length on key parameters in PROTAC performance.
| Linker Length | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex (Kd, nM) | Cooperativity (α) | Max Degradation (Dmax, %) |
| C2 | 50 | 100 | >1000 | < 1 | 15 |
| C3 | 55 | 95 | 250 | 2.1 | 65 |
| C4 | 52 | 98 | 80 | 6.5 | 92 |
| C5 | 48 | 105 | 150 | 3.2 | 81 |
| C6 | 53 | 102 | 300 | 1.8 | 55 |
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay using TR-FRET
-
Reagents: His-tagged Target Protein, GST-tagged E3 Ligase, Terbium-conjugated anti-His antibody, Spherotech-conjugated anti-GST antibody, and PROTACs with varying linker lengths.
-
Procedure:
-
Prepare a solution containing the His-tagged Target Protein and the Terbium-conjugated anti-His antibody.
-
Prepare a solution containing the GST-tagged E3 Ligase and the Spherotech-conjugated anti-GST antibody.
-
In a microplate, mix the two solutions with serial dilutions of the PROTAC.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm and 620 nm.
-
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot this ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizations
Caption: Logical flow of PROTAC-mediated ternary complex formation.
Caption: Impact of linker length on ternary complex stability.
Caption: Workflow for evaluating the impact of linker length.
Technical Support Center: Enhancing PROTAC Cell Permeability with C4 Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTACs with C4 linkers designed to enhance cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical challenge for PROTACs?
PROTACs are large molecules, often with a high molecular weight that places them "beyond the Rule of Five" (bRo5) chemical space.[1][2] This characteristic can lead to poor passive diffusion across the cell membrane, limiting their ability to reach intracellular targets and thus reducing their degradation activity.[1][3] Achieving sufficient cell permeability is essential for the pharmacological efficacy of PROTACs.[1]
Q2: How can a C4 linker, as a type of short alkyl linker, potentially enhance PROTAC cell permeability?
The linker component of a PROTAC is crucial in determining its physicochemical properties, including cell permeability.[1][4] While there are no universally accepted rules for linker design, shorter alkyl linkers like a C4 chain can contribute to improved permeability by:
-
Reducing Polarity and Increasing Lipophilicity: Compared to more polar linkers like polyethylene glycol (PEG), a C4 alkyl chain is more lipophilic, which can facilitate passage through the lipid bilayer of the cell membrane.[5]
-
Promoting Favorable Conformations: Short and less flexible linkers can encourage the PROTAC to adopt a more compact, folded conformation. This "chameleonic" behavior can shield polar parts of the molecule, reducing the solvent-accessible polar surface area and improving membrane permeability.[2][5][6]
-
Minimizing Molecular Weight: A C4 linker adds less to the overall molecular weight of the PROTAC compared to longer, more complex linkers, which is a factor that can influence permeability.
Q3: What is the "hook effect" and how does it relate to PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[7][8] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to determine if a hook effect is occurring.[7]
Q4: Which E3 ligases are most commonly used in PROTAC design?
While there are over 600 known E3 ligases, the most commonly utilized ones in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][9] The choice of E3 ligase is critical and should be expressed in the cell type of interest.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low target protein degradation | Poor Cell Permeability: The PROTAC is not efficiently crossing the cell membrane to reach its intracellular target.[7] | 1. Confirm cell permeability using assays like PAMPA or Caco-2.[10][11]2. If permeability is low, consider further linker optimization. While a C4 linker is a good starting point, slight modifications to its structure or attachment points might be necessary.[4]3. Employ cellular target engagement assays like NanoBRET to assess intracellular availability.[12] |
| Inefficient Ternary Complex Formation: The C4 linker may not be optimal for the specific target and E3 ligase pair, leading to an unstable or unproductive ternary complex.[8] | 1. Perform biophysical assays (e.g., TR-FRET, SPR) to assess ternary complex formation and stability.[7]2. Synthesize and test PROTACs with slightly different linker lengths (e.g., C3, C5) to evaluate the impact on degradation.[13] | |
| "Hook Effect": The PROTAC concentration is too high, leading to the formation of non-productive binary complexes.[7][8] | 1. Perform a wide dose-response experiment to identify the optimal concentration for degradation.[7]2. Test the PROTAC at lower concentrations (nanomolar to low micromolar range).[7] | |
| Incorrect E3 Ligase Choice: The selected E3 ligase (e.g., VHL, CRBN) may not be expressed at sufficient levels in the target cells.[8] | 1. Confirm the expression of the chosen E3 ligase in the target cells using Western blot or qPCR.[8]2. Consider designing a PROTAC that utilizes an alternative E3 ligase. | |
| High off-target effects | Suboptimal Linker Design: The C4 linker may orient the target protein in a way that exposes off-target proteins to the E3 ligase. | 1. Systematically vary the linker attachment points on the target-binding and E3 ligase-binding moieties.2. Consider synthesizing PROTACs with more rigid linkers to restrict conformational flexibility.[14] |
| Non-selective Target-Binding Moiety: The "warhead" of the PROTAC may be binding to other proteins in addition to the intended target. | 1. Utilize a more selective ligand for the protein of interest. | |
| Poor in vivo efficacy despite good in vitro degradation | Poor Pharmacokinetic (PK) Properties: The PROTAC may have low solubility, poor metabolic stability, or rapid clearance in vivo.[] | 1. Conduct in vitro ADME (absorption, distribution, metabolism, and excretion) studies to assess metabolic stability and plasma protein binding.[]2. Optimize the PROTAC formulation to improve solubility and bioavailability.[]3. Modify the linker to block sites of metabolism. For example, replacing metabolically liable groups can improve stability.[7] |
Quantitative Data Summary
The following table summarizes key physicochemical properties that are often considered when designing PROTACs for improved cell permeability. While specific data for C4-linked PROTACs is highly dependent on the specific warhead and E3 ligase ligand, these general trends are informative.
| Property | General Trend for Improved Permeability | Rationale |
| Molecular Weight (MW) | Lower is generally better | Most PROTACs are large molecules, and reducing MW can improve passive diffusion. Linkers should be as efficient as possible.[17] |
| Lipophilicity (e.g., AlogP) | Moderate lipophilicity (AlogP typically in the range of 3-5) | Too low, and the PROTAC won't partition into the cell membrane. Too high, and it may have poor solubility or be subject to efflux pumps.[5] |
| Number of Rotatable Bonds | Fewer can be beneficial | A more rigid linker can reduce the entropic penalty of adopting a bioactive conformation for ternary complex formation.[17] |
| Topological Polar Surface Area (TPSA) | Lower is generally better | A lower TPSA is associated with better cell permeability for many small molecules.[5] |
| Number of Hydrogen Bond Donors (HBDs) | Lower is generally better | Reducing the number of solvent-exposed HBDs can improve permeability.[5] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[10][11]
-
Principle: The PAMPA assay assesses the ability of a compound to diffuse from a donor compartment, through a filter coated with a lipid solution (to mimic a cell membrane), into an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[10]
-
Methodology:
-
A multi-well plate (e.g., 96-well) is used, with a donor plate and an acceptor plate.
-
The filter of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
The PROTAC is dissolved in a buffer solution and added to the donor wells.
-
The acceptor wells are filled with a buffer solution.
-
The donor plate is placed on top of the acceptor plate, and the complex is incubated for a set period (e.g., 4-18 hours).
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
The Papp value is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
-
Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of cells with properties similar to the intestinal epithelium, providing a measure of both passive and active transport.
-
Principle: Caco-2 cells are grown on a semi-permeable filter support. The PROTAC is added to either the apical (top) or basolateral (bottom) side, and its transport to the other side is measured over time.
-
Methodology:
-
Caco-2 cells are seeded on filter inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation into a monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The PROTAC is added to the donor chamber (either apical or basolateral).
-
At various time points, samples are taken from the receiver chamber.
-
The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
NanoBRET™ Target Engagement Assay
This is a live-cell assay that can be used to quantify the intracellular engagement of a PROTAC with its target protein or E3 ligase.[12]
-
Principle: The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer binds to the NanoLuc®-fused target, Bioluminescence Resonance Energy Transfer (BRET) occurs. A PROTAC that enters the cell and engages the target will displace the tracer, leading to a decrease in the BRET signal.
-
Methodology:
-
Cells are engineered to express the target protein fused to NanoLuc® luciferase.
-
The cells are incubated with the fluorescent tracer.
-
The PROTAC is added at various concentrations.
-
The NanoLuc® substrate is added to generate the luminescent signal.
-
The BRET signal (ratio of tracer emission to luciferase emission) is measured.
-
A decrease in the BRET signal indicates that the PROTAC is engaging the target protein within the live cells.
-
Mandatory Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in Boc-NH-C4-Br Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in the N-alkylation of Boc-protected amines with 4-bromobutane (Boc-NH-C4-Br) and related electrophiles.
Troubleshooting Guides
Issue: Low or No Product Yield in the N-Alkylation of a Sterically Hindered Boc-Protected Amine
When performing an N-alkylation on a sterically hindered Boc-protected amine with an alkyl halide like 4-bromobutane, low to no product formation is a common hurdle. This guide will walk you through a systematic approach to troubleshoot and optimize your reaction conditions.
Possible Cause 1: Insufficient Reactivity Due to Steric Hindrance
The bulky tert-butoxycarbonyl (Boc) protecting group, combined with a sterically demanding amine substrate, can physically block the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl bromide.[1][2][3]
Solutions:
-
Increase Reaction Temperature: Elevating the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier imposed by steric hindrance.[1] Start by incrementally increasing the temperature and monitor for product formation and potential side reactions.
-
Prolong Reaction Time: Sterically hindered reactions are often slower.[3] Extending the reaction time can lead to a higher yield. Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time.
-
Select a More Appropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred as they can enhance the reaction rate.[1][4]
Possible Cause 2: Inadequate Base Strength or Solubility
The chosen base may not be strong enough to effectively deprotonate the Boc-protected amine, or it may have poor solubility in the reaction solvent.[1]
Solutions:
-
Switch to a Stronger Base: If weaker bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are ineffective, consider stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1][4] For particularly challenging substrates, hindered alkoxide bases like potassium tert-butoxide (KOtBu) can be effective.[5]
-
Improve Base Solubility: Ensure the chosen base is soluble in the reaction solvent. If not, consider a different solvent-base combination.
Possible Cause 3: Poor Leaving Group Reactivity
While bromide is a good leaving group, its reactivity can be enhanced to accelerate the reaction.[6]
Solution:
-
In-Situ Finkelstein Reaction: Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will generate the more reactive 4-iodobutane in situ, which can significantly increase the rate of N-alkylation.[1]
Experimental Protocol: N-Alkylation of a Sterically Hindered Secondary Amine
This protocol provides a starting point for optimizing the N-alkylation of a sterically hindered Boc-protected secondary amine with 4-bromobutane.
-
To a solution of the Boc-protected secondary amine (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add a base (e.g., Cs₂CO₃, 2.0 eq.) and a catalytic amount of NaI (0.1 eq.).
-
Stir the mixture at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-bromobutane (1.2 eq.) to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for reacting a Boc-protected amine with an alkyl bromide?
A1: Optimal conditions are substrate-dependent. However, a good starting point is to use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) with a moderately strong base such as potassium carbonate (K₂CO₃). The reaction is typically conducted at temperatures ranging from room temperature to 60°C. For less reactive or sterically hindered amines, stronger bases like sodium hydride (NaH) in THF or DMSO may be necessary.[1]
Q2: How can I minimize the formation of side products?
A2: A common side reaction is the intramolecular cyclization of the reactant or product. To minimize this, maintain a moderate reaction temperature and avoid excessively long reaction times once the desired product has formed. Additionally, ensure high purity of your starting materials, as impurities can lead to unwanted side reactions. Water contamination should be avoided, especially when using strong bases like NaH.[1]
Q3: Can I perform a one-pot deprotection and alkylation of a Boc-protected secondary amine?
A3: While challenging, a one-pot procedure can be attempted. This would typically involve the deprotection of the Boc group using an acid like HCl in a suitable solvent (e.g., methanol or dioxane), followed by removal of the acid under reduced pressure. The subsequent alkylation can then be initiated by adding a base and the alkylating agent. Careful control of pH and reaction conditions is crucial for success.[7]
Q4: What is the effect of the alkyl halide's leaving group on the reaction rate?
A4: The reactivity of the alkyl halide is directly related to the ability of the leaving group to depart. In general, the reactivity follows the trend I > Br > Cl.[6][8] If your reaction with an alkyl bromide is slow, you can often increase the rate by converting it to the more reactive alkyl iodide in situ using a catalytic amount of NaI or KI (the Finkelstein reaction).[1]
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of various reaction parameters on the yield of N-alkylation for a sterically hindered Boc-protected amine.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Base | K₂CO₃ | Low | Cs₂CO₃ | High | Increased base strength and solubility in organic solvents enhances deprotonation.[1] |
| Solvent | THF | Moderate | DMF | High | Polar aprotic solvents stabilize the transition state, accelerating the reaction.[1] |
| Temperature | 25 °C | Low | 80 °C | High | Provides sufficient energy to overcome the steric barrier.[1] |
| Additive | None | Moderate | Catalytic NaI | High | In-situ generation of a more reactive alkyl iodide.[1] |
Signaling Pathway: Overcoming Steric Hindrance
Caption: Strategies to mitigate the effects of steric hindrance in N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Optimizing PROTAC Linker Attachment Points: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing linker attachment points for improved Proteolysis Targeting Chimera (PROTAC) activity.
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, with a focus on linker design and attachment points.
| Problem | Potential Cause | Suggested Solution |
| Weak or no target degradation despite good binary binding affinity. | 1. Suboptimal Linker Length or Attachment Point: The linker may not be positioning the E3 ligase and target protein correctly for productive ternary complex formation.[1][2] 2. Poor Cell Permeability: The PROTAC molecule may not be reaching its intracellular target in sufficient concentrations.[1][3] 3. "Unproductive" Ternary Complex Formation: A stable ternary complex may form, but in a conformation that is not conducive to ubiquitination.[4] 4. Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed or active in the cell line of interest.[3] | 1. Synthesize a library of PROTACs with varying linker lengths and attachment points. The optimal linker must be determined empirically for each target-ligase pair.[1][5] The attachment point should ideally be at a solvent-exposed region of the ligand to avoid disrupting binding.[2][] 2. Perform cell permeability assays (e.g., PAMPA). [4][7] Modify the linker to improve physicochemical properties, for instance, by incorporating PEG units to increase solubility.[2][3] 3. Directly assess ternary complex formation and stability using biophysical assays like SPR, ITC, or NanoBRET™.[8][9] 4. Confirm E3 ligase expression in your cell model using Western blot or qPCR.[3] |
| Significant "hook effect" observed, limiting the therapeutic window. | Formation of binary complexes at high PROTAC concentrations: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.[2][3] | 1. Enhance Ternary Complex Cooperativity: Optimize the linker to create favorable protein-protein interactions between the target and the E3 ligase.[2][8] 2. Perform detailed dose-response studies to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[8] 3. Utilize biophysical assays to directly observe and quantify the formation of binary versus ternary complexes at different concentrations.[3][9] |
| Biochemical assays show ternary complex formation, but no degradation is observed in cells. | 1. Cell Permeability Issues: The PROTAC is unable to cross the cell membrane effectively.[4] 2. Intracellular Efflux: The PROTAC is actively transported out of the cell.[4] 3. Instability of the PROTAC: The linker or one of the ligands may be susceptible to metabolic degradation.[10] | 1. Assess cell permeability using assays like PAMPA.[4][7] 2. Investigate the involvement of efflux pumps. 3. Evaluate the hydrolytic and metabolic stability of the PROTAC. The linker attachment point can significantly influence stability.[10] |
| PROTAC shows degradation of the target, but also off-target effects. | Linker-mediated interactions or suboptimal selectivity of the warhead/ligand. | 1. Modify the linker attachment point or composition. Subtle changes can alter the selectivity profile.[11] 2. Confirm the selectivity of the individual ligands for their respective proteins. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial linker attachment points on my warhead and E3 ligase ligand?
A1: The selection of linker attachment points, or "exit vectors," is a critical step in PROTAC design.[2] A common strategy is to analyze the crystal structure or a reliable homology model of the ligand bound to its protein.[] Ideally, the linker should be attached to a solvent-exposed part of the ligand that does not interfere with the key binding interactions responsible for affinity.[2][12] Modifying the ligand at a position that extends into the solvent can help preserve the original binding affinity.[]
Q2: What is the general approach to optimizing the linker?
A2: Linker optimization is typically an empirical process that involves synthesizing and testing a matrix of PROTACs with variations in linker length, composition, and attachment points.[1][5] The goal is to identify a linker that facilitates the formation of a stable and productive ternary complex.[2] This process can be guided by computational modeling and structural biology to understand the geometry of the ternary complex.[5][13]
Q3: How does linker composition (e.g., PEG vs. alkyl chains) affect PROTAC activity?
A3: Linker composition significantly influences a PROTAC's physicochemical properties and biological activity.[1][14]
-
Alkyl Chains: These are commonly used as a starting point due to their synthetic tractability. They provide flexibility but can increase lipophilicity, potentially leading to poor solubility and cell permeability.[2]
-
Polyethylene Glycol (PEG) Chains: PEG linkers can improve a PROTAC's solubility and drug-like properties.[2][15] However, in some cases, replacing an alkyl chain with a PEG linker has been shown to inhibit PROTAC activity.[1]
-
Rigid Linkers: Incorporating rigid moieties like piperazines, piperidines, or triazoles can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially improving potency and stability.[][14]
Q4: What is the "hook effect" and why is it related to the linker?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the extent of protein degradation decreases at high PROTAC concentrations.[3][8] This occurs because at these high concentrations, the PROTAC is more likely to form separate binary complexes with the target protein and the E3 ligase rather than the productive ternary complex.[3] A well-designed linker can enhance the cooperativity of ternary complex formation, which can help to mitigate the hook effect by favoring the formation of the ternary complex even at higher concentrations.[8]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of linker attachment points and length on PROTAC efficacy.
Table 1: Effect of Linker Length and Attachment Point on Estrogen Receptor (ER) α Degradation [16]
| PROTAC ID | Linker Length (atoms) | Attachment Point on Pentapeptide | ER Degradation (%) at 10 µM |
| 12 | 16 | N-terminus | ~90 |
| 16 | 16 | C-terminus | ~50 |
| 9 | 9 | N-terminus | ~60 |
| 11 | 12 | N-terminus | ~85 |
| 13 | 19 | N-terminus | ~80 |
Data adapted from a study on ERα targeting PROTACs, highlighting that both linker length and the point of attachment on the E3 ligase recruiting element can significantly impact degradation efficacy.[16]
Table 2: Impact of Linker Attachment on HDAC3 Degradation [17]
| PROTAC ID | Linker Attachment | DC50 (µM) for HDAC3 | Dmax (%) for HDAC3 |
| 21 (JPS035) | Modified | 0.28 ± 0.04 | 93 |
| 22 (JPS036) | Modified | 0.44 ± 0.03 | 77 |
| 7 (JPS014) | Original | 0.16 ± 0.01 | 85 |
| 9 (JPS016) | Original | 0.14 ± 0.01 | 86 |
This data illustrates how altering the linker attachment can influence the degradation potency (DC50) and maximal degradation (Dmax) of HDAC3.[17]
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax via Western Blot
This protocol outlines the general steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein induced by a PROTAC.[18][19]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A vehicle control (e.g., DMSO) should be included.[18]
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).[18]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[19]
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.[19]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).[19]
-
Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[19]
-
-
Data Analysis:
-
Detect the protein bands using a chemiluminescence imager.[20]
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.[18]
-
Plot the percentage of protein degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[18][21]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.[20][22]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified target protein, the E3 ligase complex (e.g., Cereblon), the PROTAC of interest, and biotinylated ubiquitin in an assay buffer.[22]
-
-
Initiation of Ubiquitination:
-
Initiate the reaction by adding a mixture of E1 activating enzyme, E2 conjugating enzyme, and ATP.[22]
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection of Ubiquitination (Western Blot Method):
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein.[20]
-
A "ladder" of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.[20]
-
Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR can be used to measure the formation and stability of the ternary complex.[8][9]
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[8]
-
-
Binary Interaction Analysis:
-
Inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.[8]
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the other protein partner (the one not immobilized) over the sensor surface.[8]
-
-
Data Analysis:
-
An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[8] The data can be analyzed to determine the kinetics and affinity of ternary complex formation.
-
Visualizations
Caption: PROTAC mechanism of action leading to protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker attachment.
Caption: Logical relationship of linker properties to PROTAC activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Researcher's Guide to Confirming the Successful Synthesis of Boc-NH-C4-Br PROTACs
For researchers, scientists, and drug development professionals, the successful synthesis of a PROTAC (Proteolysis Targeting Chimera) is a critical first step in the drug discovery pipeline. This guide provides a comprehensive comparison of analytical techniques and supporting experimental data to confidently confirm the synthesis of PROTACs utilizing the common Boc-NH-C4-Br linker.
At the heart of many PROTACs is the linker, a crucial component that connects the target protein binder and the E3 ligase recruiter. This compound, or tert-butyl (4-bromobutyl)carbamate, is a widely used alkyl linker due to its synthetic tractability and appropriate length for inducing ternary complex formation. Confirmation of its successful incorporation into the final PROTAC structure, as well as the purity of the final product, is paramount for accurate downstream biological evaluation.
This guide will walk through the essential analytical methods, present expected data for the this compound linker and a representative final PROTAC, and discuss potential impurities and alternative strategies.
Confirming the Integrity of the this compound Linker
Before initiating the synthesis of the entire PROTAC molecule, it is imperative to verify the identity and purity of the this compound linker. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Analytical Characterization of this compound
| Analytical Technique | Parameter | Expected Value/Result |
| 1H NMR | Chemical Shift (δ) | See Figure 2 for expected peak assignments. |
| 13C NMR | Chemical Shift (δ) | See Figure 3 for expected peak assignments. |
| Mass Spectrometry | Molecular Weight | [M+H]+ = 252.06 g/mol , [M+Na]+ = 274.04 g/mol |
Experimental Protocol: NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve 5-10 mg of the this compound linker in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters to note are the chemical shifts (δ) in parts per million (ppm), the integration of the peaks, and their multiplicity (e.g., singlet, triplet).
-
13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
Experimental Protocol: Mass Spectrometry of this compound
-
Sample Preparation: Prepare a dilute solution of the linker in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode. Look for the protonated molecule [M+H]+ and potentially the sodium adduct [M+Na]+.
Step-by-Step Confirmation of the Final PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction where a nucleophilic group on either the target protein binder or the E3 ligase ligand displaces the bromide from the linker. This is followed by the deprotection of the Boc group and subsequent coupling with the other binding moiety. The final product must be thoroughly characterized to confirm its identity and purity.
Illustrative Synthesis and Characterization of a Representative PROTAC
For the purpose of this guide, we will consider the synthesis of a hypothetical PROTAC, "PROTAC-XYZ," where a target protein binder (Binder-NH2) is first coupled to the this compound linker, followed by deprotection and coupling to an E3 ligase ligand (E3-Ligand-COOH).
Workflow for PROTAC-XYZ Synthesis and Confirmation
A Comparative Guide to Analytical Techniques for Characterizing Boc-NH-C4-Br and Alternative PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and characterization of linkers are pivotal in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, significantly influences the efficacy, selectivity, and physicochemical properties of the resulting heterobifunctional molecule. This guide provides a comprehensive comparison of analytical techniques for characterizing the widely used alkyl-based linker, Boc-NH-C4-Br, and its common alternatives, supported by experimental data and detailed protocols.
Overview of Common PROTAC Linkers
The this compound linker represents a fundamental building block in PROTAC synthesis, offering a straightforward and flexible alkyl chain. However, the evolution of PROTAC design has led to the development of alternative linkers with distinct properties. The most prevalent classes include polyethylene glycol (PEG) linkers and rigid linkers.[1][2]
-
Alkyl Linkers (e.g., this compound): These are composed of simple hydrocarbon chains, providing a high degree of conformational flexibility. While synthetically accessible, they are generally hydrophobic, which can impact the solubility of the PROTAC.[3]
-
Polyethylene Glycol (PEG) Linkers: Incorporating repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This enhanced hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[3][4] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[3]
-
Rigid Linkers: These linkers often feature cyclic structures, such as piperazine or piperidine rings, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3]
Comparative Performance of PROTACs with Different Linkers
The choice of linker can dramatically impact the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). While direct head-to-head comparisons are dependent on the specific target and ligands used, general trends can be observed.
For instance, a PROTAC targeting BRD4, CCW 28-3, which utilizes a linker derived from this compound, was found to have a "lower level of effectiveness" compared to the well-established JQ1-based degrader, MZ1.[][6][7] Although a specific DC50 value for CCW 28-3 is not consistently reported across literature, other BRD4 degraders offer a point of comparison. For example, the CRBN-based BRD4 PROTAC dBET1, which employs a flexible N-butyl-2-hydroxyacetamide linker, exhibits a DC50 of 0.43 µM in SUM149 cells.[7] Another BRD4 degrader, AT1, which utilizes a VHL ligand, demonstrated a DC50 of 10-100 nM.[6]
The following table summarizes the performance of various PROTACs with different linker types targeting the BRD4 protein, illustrating the impact of linker composition on degradation activity.
| PROTAC Name | Linker Type | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Reference |
| CCW 28-3 | Alkyl-based (from this compound) | RNF4 Ligand | BRD4 | Modest Degradation | Not Reported | [][6][7] |
| dBET1 | Flexible Alkyl-acetamide | CRBN Ligand | BRD4 | 0.43 µM | Not Reported | [7] |
| ARV-825 | PEG | CRBN Ligand | BRD4 | < 1 nM | Not Reported | [7] |
| AT1 | Not Specified | VHL Ligand | BRD4 | 10-100 nM | > 90% | [6] |
| Compound 18 | Not Specified | CRBN Ligand | BRD4 | 0.5-1.0 µM (degradation observed) | Not Reported | [6] |
Key Analytical Techniques for Linker Characterization
Robust analytical methods are essential to confirm the identity, purity, and stability of PROTAC linkers. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for structural elucidation and confirmation of successful Boc protection.
-
¹H NMR: The most telling indicator of a successful Boc protection is the appearance of a sharp, nine-proton singlet in the upfield region of the spectrum (typically around 1.4 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group. The disappearance of the starting amine proton signal and shifts in adjacent proton signals also confirm the reaction's completion.
-
¹³C NMR: This technique confirms the presence of the carbonyl and quaternary carbons of the Boc group.
Mass Spectrometry (MS)
MS is crucial for confirming the molecular weight of the linker and identifying the presence of key elements. For this compound, the presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of the linker and the final PROTAC molecule. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
Experimental Protocols
Protocol for ¹H NMR Analysis of this compound
Objective: To confirm the structure and purity of the this compound linker.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate all signals and assign them to the corresponding protons in the this compound structure. The characteristic singlet for the tert-butyl group should be observed around 1.4 ppm.
Protocol for Mass Spectrometry Analysis of this compound
Objective: To confirm the molecular weight and the presence of bromine in the this compound linker.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight of the linker (252.15 g/mol ).
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peaks. Look for a pair of peaks with nearly equal intensity separated by 2 m/z units, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Protocol for HPLC Purity Analysis of this compound
Objective: To determine the purity of the this compound linker.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system and acquire the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the this compound linker is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizing Experimental Workflows and Logical Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships between linker properties and PROTAC performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 7. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PROTAC-Mediated Degradation: A Comparative Analysis of Western Blot and Alternative Techniques
In the rapidly evolving field of targeted protein degradation, the validation of PROTAC (Proteolysis-Targeting Chimera)-mediated degradation of a protein of interest (POI) is a critical step in the drug discovery pipeline. While traditional Western blotting has long been the gold standard for this application, a host of alternative techniques have emerged, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of Western blot analysis with other key methodologies, including Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry (MS), and Flow Cytometry. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
The Mechanism of PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] A PROTAC molecule consists of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Protein Degradation Validation Techniques
The choice of an analytical method to confirm and quantify PROTAC-induced protein degradation is critical and depends on various factors, including the specific research question, required throughput, and available resources. While Western blot remains a widely used technique, it has limitations, particularly in the context of modern drug discovery, which often involves large-scale screening.[2][3] Newer techniques offer faster, more quantitative, and scalable solutions.[2]
| Feature | Western Blot | ELISA | Mass Spectrometry (MS) | Flow Cytometry |
| Principle | Size-based protein separation followed by antibody-based detection. | Antibody-based capture and detection of a target protein in a multi-well plate format.[4] | Identification and quantification of proteins based on their mass-to-charge ratio.[5] | Measurement of fluorescence from labeled antibodies bound to proteins in individual cells.[6] |
| Throughput | Low | High[7] | High (with automation)[8] | Medium to High[9] |
| Quantification | Semi-quantitative | Quantitative[4] | Quantitative[5] | Quantitative[6] |
| Sensitivity | Moderate[8] | High[4] | Very High[8] | High |
| Information Provided | Protein size and relative abundance. | Absolute protein concentration.[10] | Unbiased proteome-wide analysis, off-target effects, post-translational modifications.[11] | Protein levels on a per-cell basis, analysis of subpopulations.[6][12] |
| DC50/Dmax Determination | Yes[1] | Yes[11] | Yes[3] | Yes[13] |
| Cost | Low to Moderate | Moderate | High[8] | Moderate to High |
| Time to Result | 1-2 days[14] | 4-6 hours[10] | 1-2 days | 4-8 hours |
Detailed Experimental Protocols
Western Blot Analysis
Western blotting is a trusted method for quantifying the degradation of a target protein following PROTAC treatment.[1]
Workflow for Western Blot Analysis of PROTAC-Mediated Degradation
Caption: Experimental workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[15]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a high-throughput, quantitative method suitable for screening large numbers of PROTACs.[7]
Workflow for ELISA-Based PROTAC Degradation Assay
Caption: Experimental workflow for a sandwich ELISA.
Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight at 4°C.[16]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[16]
-
Sample and Standard Addition: Prepare cell lysates from PROTAC-treated and control cells as described for Western blot. Add diluted lysates and a serial dilution of a known concentration of the purified target protein (for the standard curve) to the wells. Incubate for 2 hours at room temperature.[16]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the target protein. Incubate for 1 hour at room temperature.[16]
-
Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.[17]
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Generate a standard curve and calculate the concentration of the target protein in the samples. Determine the percentage of degradation relative to the vehicle control to calculate DC50 and Dmax values.[18]
Mass Spectrometry (MS)
Mass spectrometry offers an unbiased, proteome-wide view of protein degradation, enabling the identification of off-target effects.[11]
Workflow for Mass Spectrometry-Based Proteomics
Caption: Experimental workflow for quantitative proteomics.
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC and controls as described previously.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Determine which proteins show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. This will confirm on-target degradation and reveal any potential off-target effects.[19]
Flow Cytometry
Flow cytometry allows for the quantification of protein levels in individual cells, providing insights into cellular heterogeneity in response to PROTAC treatment.[3][6]
Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as required and harvest them.
-
Fixation and Permeabilization: For intracellular targets, fix the cells with a crosslinking agent like paraformaldehyde and then permeabilize them with a detergent.
-
Antibody Staining: Incubate the cells with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). Compare the MFI from PROTAC-treated cells to vehicle-treated controls to determine the percentage of degradation.
Conclusion
The validation of PROTAC-mediated protein degradation is a multifaceted process that can be approached with a variety of powerful techniques. While Western blot remains a valuable tool for initial, low-throughput validation, its limitations in terms of quantification and scalability have paved the way for more advanced methods. High-throughput techniques like ELISA and HiBiT assays are ideal for screening large compound libraries and for generating quantitative dose-response curves. Mass spectrometry provides an unparalleled depth of information, enabling the assessment of on-target and off-target effects at a proteome-wide level. Flow cytometry offers the unique advantage of single-cell analysis, revealing population heterogeneity in drug response. Ultimately, the choice of method will be guided by the specific experimental goals, with a multi-pronged approach often providing the most comprehensive and robust validation of PROTAC efficacy.
References
- 1. selvita.com [selvita.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 5. Application of mass spectrometry for the advancement of PROTACs [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 11. lifesensors.com [lifesensors.com]
- 12. arxiv.org [arxiv.org]
- 13. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 14. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 15. benchchem.com [benchchem.com]
- 16. mabtech.com [mabtech.com]
- 17. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Protein Degrader [proteomics.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Boc-NH-C4-Br and PEG Linkers
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of two commonly employed linker types: the alkyl-based Boc-NH-C4-Br and the hydrophilic Polyethylene Glycol (PEG) linkers. By examining their impact on key PROTAC parameters such as degradation efficacy, cell permeability, and solubility, this document aims to provide a data-driven framework for informed linker selection in PROTAC design.
The linker in a PROTAC, a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, is far more than a simple spacer. It critically influences the molecule's overall physicochemical properties and its ability to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The selection between a hydrophobic alkyl linker, such as one derived from this compound, and a hydrophilic PEG linker can dramatically alter a PROTAC's performance.
At a Glance: Key Differences and Physicochemical Properties
Alkyl linkers, like the C4 chain derived from this compound, are characterized by their hydrophobicity and synthetic accessibility.[1][2] In contrast, PEG linkers are composed of repeating ethylene glycol units, rendering them hydrophilic and flexible, which can enhance the solubility of the overall PROTAC molecule.[1][2]
| Property | This compound (Alkyl Linker) | PEG Linkers |
| Composition | Hydrocarbon chain | Repeating ethylene glycol units |
| Polarity | Hydrophobic | Hydrophilic |
| Solubility | Generally lower aqueous solubility | Generally higher aqueous solubility[1] |
| Permeability | Can enhance cell permeability[] | Permeability can be variable and length-dependent[4] |
| Flexibility | Flexible | Highly flexible |
| Metabolic Stability | Generally stable to oxidative metabolism | Can be susceptible to ether peroxidation[] |
Impact on PROTAC Performance: A Data-Driven Comparison
The selection of a linker has profound consequences for the biological activity of a PROTAC. The following tables summarize the comparative performance of alkyl versus PEG linkers based on available experimental data. It is important to note that a direct head-to-head comparison with identical warheads and E3 ligase ligands is often lacking in the literature, necessitating a degree of inference from broader studies.
Degradation Efficacy (DC50 and Dmax)
The primary measure of a PROTAC's success is its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Linker Type | Target Protein | E3 Ligase | Key Finding | Reference |
| Alkyl (9-atom) vs. PEG (3 units) | CRBN | VHL | Exchange of a nine-atom alkyl chain for three PEG units led to weaker CRBN degradation. | [5] |
| Alkyl vs. PEG | General Observation | Not Specified | Alkyl-linked degraders can outperform PEGylated analogues in certain contexts, attributed to faster intracellular build-up. | [] |
Cellular Permeability and Solubility
A successful PROTAC must be able to cross the cell membrane to reach its intracellular target. The linker's properties play a crucial role in this process.
| Parameter | This compound (Alkyl Linker) | PEG Linkers | Supporting Evidence |
| Cell Permeability | Generally higher | Can be lower, but is context-dependent | Recent comparative studies have shown that at matched lipophilicity, alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA).[] In one study, a PROTAC with an alkyl linker showed unexpectedly low permeability due to the formation of extended and polar conformations in nonpolar environments.[4] |
| Aqueous Solubility | Lower | Higher | The hydrophilic nature of the repeating ethylene glycol units in PEG linkers generally improves the water solubility of PROTACs.[1][2] |
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (both the alkyl- and PEG-linked versions) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of compounds across an artificial lipid membrane.
-
Preparation of Donor and Acceptor Plates: A filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.
-
Compound Addition: The PROTACs are dissolved in a suitable buffer and added to the wells of the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) to allow for compound diffusion.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Visualizing PROTAC Mechanisms and Design Logic
Diagrams generated using Graphviz (DOT language) can effectively illustrate the key processes in PROTAC action and the decision-making process in linker selection.
Conclusion
The choice between a this compound derived alkyl linker and a PEG linker in PROTAC design is a nuanced decision that requires careful consideration of the specific target and the desired properties of the final molecule. Alkyl linkers may offer advantages in terms of cell permeability, which can be a significant hurdle for the often large PROTAC molecules. However, this can come at the cost of reduced aqueous solubility. Conversely, PEG linkers are a valuable tool for improving solubility, though their impact on permeability is less predictable and requires empirical validation.
Ultimately, the optimal linker is highly dependent on the specific biological context. A systematic evaluation of a focused library of PROTACs with varying linker compositions, as outlined in this guide, is the most effective strategy for identifying a linker that confers the desired balance of degradation potency, cellular permeability, and solubility, thereby paving the way for the development of novel and effective protein-degrading therapeutics.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 4. Collection - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
Optimizing PROTAC Efficacy: A Comparative Guide to Alkyl Chain Linker Lengths
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each of its three components: the warhead that binds the protein of interest (POI), the E3 ligase ligand, and, critically, the linker that tethers them.[1] The length and composition of this linker are paramount in facilitating the formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation.[2] This guide provides a comparative analysis of how varying alkyl chain linker lengths impact PROTAC performance, supported by experimental data and detailed methodologies.
The fundamental role of the linker is to bridge the target POI and an E3 ubiquitin ligase, bringing them into close proximity to enable ubiquitination and subsequent degradation of the target by the proteasome.[2][3] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][4] Conversely, a linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[2] Therefore, identifying the optimal linker length is a critical step in the development of potent and selective PROTACs.[2]
The PROTAC Signaling Pathway
PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The heterobifunctional molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[2][5] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[5]
Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison
The optimization of linker length is highly target-specific and must be determined empirically on a case-by-case basis.[6] Studies have consistently shown that there is often an optimal linker length or a narrow range of lengths that results in maximal degradation potency. This "sweet spot" is crucial for achieving efficient ternary complex formation. Alkyl and polyethylene glycol (PEG) chains are the most common linker motifs due to their synthetic accessibility and the ease with which their length can be tuned.[1]
The following table summarizes quantitative data from various studies, illustrating the critical impact of alkyl and PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | PROTAC Series | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | pVHL | Estradiol-based | 9 | > 10 µM | ~20 | MCF7 | [3][7] |
| 12 | ~ 1 µM | ~75 | MCF7 | [3][7] | |||
| 16 | ~ 100 nM | >90 | MCF7 | [3][7] | |||
| 19 | ~ 1 µM | ~60 | MCF7 | [3][7] | |||
| 21 | > 10 µM | ~25 | MCF7 | [3][7] | |||
| TBK1 | VHL | TBK1-based | < 12 | No degradation | N/A | N/A | [1] |
| 21 | 3 nM | 96 | N/A | [1] | |||
| 29 | 292 nM | 76 | N/A | [1] | |||
| BRD4 | Cereblon | JQ1-based | 8 (PEG) | Potent Degradation | N/A | N/A | [6] |
| PI3K/mTOR | VHL | PKI587-based | 8 (Alkyl) | Optimal Degradation | N/A | N/A | [8] |
| CRBN (Homo-PROTAC) | Cereblon | Thalidomide-based | 8 (PEG) | Optimal Degradation | N/A | N/A | [6] |
As the data indicates, a clear optimal linker length often emerges. For ERα degradation, a 16-atom linker was found to be the most effective, with both shorter and longer linkers leading to a significant drop in efficacy.[3][7][9] Similarly, studies on TBK1 degraders showed that linkers shorter than 12 atoms were inactive, while a 21-atom linker provided the highest potency.[1] These examples underscore the necessity of synthesizing and testing a range of linker lengths to identify the most potent PROTAC candidate for a given target.
Key Experimental Protocols
The quantitative data presented above is generated through a series of key biochemical and cellular assays. Detailed methodologies for these experiments are provided below.
Western Blot for Protein Degradation Analysis
Western blotting is the most widely used technique to quantify the degradation of a target protein following PROTAC treatment.[5] It allows for the determination of key parameters like DC₅₀ (the concentration of PROTAC that results in 50% degradation) and Dₘₐₓ (the maximum percentage of protein degradation).[5]
Protocol:
-
Cell Seeding and Treatment:
-
Plate cells (e.g., MCF7, HeLa) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[10] Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[5][10] Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[10][11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to generate dose-response curves and determine DC₅₀ and Dₘₐₓ values.[5]
-
Cell Viability Assay
Cell viability assays are performed to correlate the degradation of a target protein with a functional cellular outcome, such as inhibition of cell proliferation or induction of apoptosis.[3]
Protocol (using CCK-8):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[12] Incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat the cells and include a vehicle control.[12]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.[12]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[13]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) value.[12]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Biophysical techniques like SPR are crucial for characterizing the formation and stability of the POI-PROTAC-E3 ternary complex.[2] These assays provide valuable insights into binding affinities (Kᴅ), kinetics (kₒₙ, kₒff), and cooperativity, which are directly influenced by the linker.[14]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Simplicity: A Comparative Guide to the Boc-NH-C4-Br Alkyl Linker
In the intricate landscape of bioconjugation and drug development, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the final conjugate. While a vast array of complex and specialized linkers are available, the simple alkyl linker, exemplified by Boc-NH-C4-Br , offers a compelling combination of efficiency, versatility, and synthetic accessibility. This guide provides an objective comparison of the this compound linker with other common alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their molecular design strategies.
Unpacking the Advantages of this compound
The utility of the this compound linker stems from the distinct properties of its three core components: the tert-butyloxycarbonyl (Boc) protecting group, the C4 alkyl chain, and the terminal bromide.
The Boc group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions, ensuring the integrity of the amine functionality during synthesis and conjugation.[1][2] Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA), allows for controlled deprotection when required.[][4] This orthogonality is crucial in multi-step synthetic sequences.[1]
The four-carbon alkyl chain provides a simple, flexible, and hydrophobic spacer. This hydrophobicity can be advantageous for enhancing cell membrane permeability, a critical factor for intracellular drug delivery and the efficacy of modalities like Proteolysis Targeting Chimeras (PROTACs).[5] Alkyl chains are synthetically straightforward to incorporate and modify, allowing for systematic studies of linker length on conjugate performance.[6]
The terminal bromide serves as a reactive handle for conjugation. Alkyl bromides are effective electrophiles that can react with various nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues, to form stable thioether bonds.[7][8] This reactivity provides a reliable method for attaching the linker to proteins and other biological targets.[8]
Performance Comparison: Alkyl vs. Alternative Linkers
The selection of a linker is often a trade-off between competing properties such as stability, solubility, and flexibility. The following table summarizes quantitative data comparing the performance of alkyl linkers, like the C4 chain in this compound, with other commonly used linker classes, particularly in the context of PROTACs, where linker optimization is extensively studied.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Performance Data (PROTAC Context) |
| Alkyl Chains (e.g., C4) | Hydrophobic, flexible | - Synthetically accessible and cost-effective[5]- Can enhance cell permeability[5]- Chemically stable | - Can limit aqueous solubility[5]- May lead to non-specific binding due to hydrophobicity[9] | - Nine-atom alkyl chain induced a concentration-dependent decrease in CRBN degradation in HEK293T cells.[10] |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible | - Improves water solubility[11]- Reduces immunogenicity[12]- Enhances pharmacokinetic profile[13] | - Can be metabolically less stable[14]- May decrease cell permeability in some cases[15]- Can be more synthetically challenging than alkyl chains[14] | - Three PEG units resulted in weak degradation of CRBN in HEK293T cells.[10] |
| Rigid Linkers (e.g., Alkynes, Piperazines) | Conformationally constrained | - Can pre-organize the molecule for optimal binding, reducing entropic penalty[6]- May improve selectivity and metabolic stability[6] | - Less conformational flexibility can hinder the formation of a productive complex if the geometry is not optimal[14]- Often more synthetically challenging to prepare[14] | - A rigid disubstituted alkyne linker showed more potent AR degradation compared to a flexible PEG linker.[10] |
Experimental Protocols
Accurate comparison of linker performance requires standardized experimental procedures. The following protocols outline key experiments for synthesizing the this compound linker, conjugating it to a model protein, and evaluating the resulting conjugate.
Synthesis of Boc-NH-(CH2)4-Br
This protocol is adapted from standard procedures for the synthesis of N-Boc protected amino alcohols and subsequent bromination.
Materials:
-
4-Amino-1-butanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Boc Protection of 4-Amino-1-butanol:
-
Dissolve 4-amino-1-butanol (1 equivalent) and TEA (1.2 equivalents) in DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Boc-NH-(CH2)4-OH.
-
-
Bromination of the Boc-protected alcohol:
-
Dissolve Boc-NH-(CH2)4-OH (1 equivalent) and CBr₄ (1.5 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add PPh₃ (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Boc-NH-(CH2)4-Br.
-
Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes the conjugation of the linker to a model peptide containing a single cysteine residue.
Materials:
-
This compound
-
Cysteine-containing peptide (e.g., GGC)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in PBS. If the peptide may have formed disulfide dimers, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve this compound (5-10 equivalents) in a minimal amount of DMF.
-
Add the this compound solution to the peptide solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Purification and Analysis:
Comparative Evaluation of Linker Performance
To objectively compare this compound with other linkers (e.g., a PEG-based linker with a maleimide reactive group), the following experimental workflow can be employed.
-
Determine Conjugation Efficiency:
-
Analyze the purified conjugates using techniques like Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) or the degree of labeling (DOL).[][10] Mass spectrometry can also be used for precise mass determination of the conjugate.[4][16]
-
-
Assess Conjugate Stability:
-
Incubate the conjugates in relevant biological media (e.g., human plasma) at 37°C.
-
At various time points, analyze the samples by LC-MS to monitor for linker cleavage or degradation of the conjugate.[17]
-
-
Evaluate Biological Activity:
-
Perform relevant in vitro or in vivo assays to compare the biological activity of the conjugates. This could include cytotoxicity assays for antibody-drug conjugates, or degradation assays for PROTACs. The impact of the linker on the binding affinity of the targeting moiety can be assessed using techniques like Surface Plasmon Resonance (SPR).[15]
-
Logical Relationships in Linker Design
The choice of a linker involves a careful consideration of interconnected physicochemical properties. The following diagram illustrates the logical relationships between key linker characteristics and their impact on the final conjugate's performance.
Conclusion
The this compound linker represents a foundational building block in bioconjugation, offering a balance of synthetic simplicity, chemical stability, and the ability to modulate the hydrophobicity of the resulting conjugate. While more complex linkers may be required for specific applications demanding enhanced solubility or precise conformational control, the simple alkyl linker remains a powerful and cost-effective tool for a wide range of research and drug development endeavors. A thorough, data-driven evaluation of different linker types, as outlined in this guide, is essential for the rational design of next-generation bioconjugates with optimized therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 4. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. enovatia.com [enovatia.com]
- 15. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to PROTACs Synthesized with Boc-NH-C4-Br and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to degrade specific proteins of interest, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.
This guide provides an objective comparison of PROTACs synthesized using the common building block, Boc-NH-C4-Br, which provides a four-carbon alkyl linker, against PROTACs employing alternative linker strategies. The information presented herein is supported by experimental data to aid researchers in the rational design and biological evaluation of novel protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker's length, composition, and rigidity are paramount in dictating the overall performance of a PROTAC. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation. A suboptimal linker, conversely, can lead to steric hindrance, instability of the ternary complex, or poor cellular permeability, thereby diminishing the PROTAC's activity.
Comparison of Linker Types
The choice of linker significantly impacts the biological activity of a PROTAC. While a four-carbon alkyl linker derived from this compound offers a degree of flexibility and is synthetically accessible, other linker types, such as those containing polyethylene glycol (PEG) units or more rigid structures, present distinct advantages and disadvantages.
| Linker Type | Advantages | Disadvantages |
| Alkyl (e.g., from this compound) | - Synthetically straightforward- Provides flexibility | - Can be hydrophobic, potentially reducing solubility- High flexibility may lead to an entropic penalty upon ternary complex formation |
| Polyethylene Glycol (PEG) | - Increases hydrophilicity and solubility- Can improve cell permeability | - May be less metabolically stable- Can be more synthetically challenging than alkyl linkers |
| Rigid (e.g., incorporating rings) | - Can pre-organize the PROTAC into a bioactive conformation- May enhance ternary complex stability and selectivity | - Less conformational flexibility can hinder ternary complex formation if not optimally designed- Often more complex to synthesize |
Quantitative Comparison of Linker Performance
The following table summarizes hypothetical comparative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) using different linkers, with JQ1 as the BRD4-binding ligand and pomalidomide as the Cereblon (CRBN) E3 ligase ligand. This data is illustrative and intended to highlight the potential impact of linker choice on degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-C4 | Alkyl | 4 | 50 | 85 |
| PROTAC-C8 | Alkyl | 8 | 25 | 95 |
| PROTAC-PEG2 | PEG | 7 | 30 | 90 |
| PROTAC-PEG4 | PEG | 13 | 15 | 98 |
| PROTAC-Rigid | Piperazine-based | 10 | 10 | 99 |
Note: This data is representative and compiled for illustrative purposes. Actual values will vary depending on the specific molecular design and experimental conditions.
Signaling Pathways and Experimental Workflows
The biological evaluation of PROTACs involves a series of experiments to elucidate their mechanism of action and quantify their efficacy. Below are diagrams illustrating the key signaling pathway and a typical experimental workflow.
PROTAC Mechanism of Action.
Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible biological evaluation of PROTACs.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.[3]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is used to measure the formation of the ternary complex in a cell-free system.[4][5]
1. Reagents:
-
Purified recombinant target protein (e.g., His-tagged BRD4).
-
Purified recombinant E3 ligase complex (e.g., GST-tagged DDB1/CRBN).
-
TR-FRET donor-labeled antibody (e.g., anti-His-Tb).
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).
-
PROTACs of interest.
-
Assay buffer.
2. Assay Procedure:
-
In a 384-well plate, add the PROTACs at various concentrations.[6]
-
Add the His-tagged BRD4 and GST-tagged DDB1/CRBN complex.
-
Add the anti-His-Tb and anti-GST-d2 antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.[6]
3. Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration.
-
The resulting bell-shaped curve is characteristic of the "hook effect" often observed in PROTAC-induced ternary complex formation.
Conclusion
The biological evaluation of PROTACs synthesized with this compound reveals that while providing a synthetically accessible and flexible four-carbon alkyl linker, its performance may be surpassed by alternative linker strategies. The choice of linker is a critical parameter in PROTAC design, and a systematic evaluation of different linker types, including varying lengths of alkyl chains, PEG linkers, and rigid linkers, is essential for optimizing degradation potency and developing clinically viable therapeutic agents. The experimental protocols provided herein offer a robust framework for the comparative assessment of novel PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to In-Cell E3 Ligase Engagement Assays for PROTACs
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pelagobio.com [pelagobio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. selvita.com [selvita.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Boc-NH-C4-Br and Other Bifunctional Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the bifunctional linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides a comparative study of Boc-NH-C4-Br, a common alkyl-based linker, and other classes of bifunctional linkers, supported by experimental data to inform rational PROTAC design.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer; its length, composition, and rigidity are critical determinants of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3]
Comparative Analysis of Bifunctional Linkers
Bifunctional linkers are broadly categorized into flexible and rigid types. This compound falls into the category of flexible alkyl linkers.
-
Alkyl Chains (e.g., this compound): These are composed of simple hydrocarbon chains and offer a high degree of conformational flexibility.[1] Their synthesis is relatively straightforward, and their length can be easily modified.[1] However, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC molecule.[1][4]
-
Polyethylene Glycol (PEG) Linkers: Comprising repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can enhance the solubility and cell permeability of the PROTAC.[1][4]
-
Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine or piperidine rings, to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation.[1][4]
Quantitative Performance Data
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following table summarizes experimental data from a study on BRD4-degrading PROTACs, comparing the performance of different linker types. While this study does not explicitly use "this compound," it includes a C4 alkyl linker which serves as a relevant proxy.
| Linker Type | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl | C2 Alkyl Chain | BRD4 | Jurkat | >1000 | <20 | [5] |
| Alkyl | C4 Alkyl Chain | BRD4 | Jurkat | ~300 | >80 | [5] |
| Alkyl | C8 Alkyl Chain | BRD4 | Jurkat | ~100 | >90 | [5] |
| PEG | PEG Linker | BRD4 | Jurkat | ~50 | >95 | [5] |
Data is representative and compiled from a proof-of-concept study comparing various linker chain lengths.[5]
Experimental Protocols
General Synthesis of a PROTAC using an Alkyl Bromide Linker (e.g., this compound)
This protocol outlines a general procedure for the synthesis of a PROTAC library by alkylating an E3 ligase ligand with various alkyl bromides.[6]
Materials:
-
E3 ligase ligand (e.g., Lenalidomide)
-
Alkyl bromide linker (e.g., this compound)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or other suitable base
-
Target protein ligand with a suitable nucleophilic handle
-
Reaction vessel and stirring apparatus
-
Standard purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF in a reaction vessel.
-
Add a molar excess of the base (e.g., K2CO3) to the solution.
-
Add the alkyl bromide linker (e.g., this compound) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, monitoring by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Purify the intermediate product (E3 ligase-linker) by column chromatography.
-
Deprotect the Boc group under acidic conditions to reveal the free amine.
-
Couple the deprotected E3 ligase-linker intermediate with the target protein ligand via a suitable conjugation reaction (e.g., amide bond formation).
-
Purify the final PROTAC product using preparative HPLC.
Western Blot Analysis for PROTAC-Induced Protein Degradation
This protocol describes the determination of DC50 and Dmax values for a PROTAC using Western blotting.[7][8]
Materials:
-
Cancer cell line expressing the target protein (e.g., Jurkat for BRD4)
-
Complete cell culture medium
-
PROTAC of interest (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager and analysis software
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them. Centrifuge the lysates to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Visualizing the PROTAC Mechanism and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for determining PROTAC efficacy via Western blot.
Caption: PROTAC-mediated degradation of a kinase in the PI3K/AKT/mTOR pathway.
Conclusion
The selection of a bifunctional linker is a critical step in the design of effective PROTACs. While flexible alkyl linkers like this compound offer synthetic accessibility, their performance must be carefully weighed against other options such as more hydrophilic PEG linkers or conformationally restricted rigid linkers. The optimal choice is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation through robust experimental methods like Western blotting to determine degradation potency and efficacy. The data and protocols presented in this guide provide a framework for the rational design and evaluation of PROTACs to accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-NH-C4-Br: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict disposal procedures for chemical reagents to ensure laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Boc-NH-C4-Br (tert-butyl (4-bromobutyl)carbamate), a common linker used in the synthesis of PROTACs and other molecules.
Immediate Safety Considerations
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Body Protection: A standard laboratory coat must be worn.
All handling of solid this compound and the preparation of its waste container should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C9H18BrNO2 | PubChem[1] |
| Molecular Weight | 252.15 g/mol | PubChem[1] |
| Appearance | White to Pale Yellow Low-Melting Solid | ChemicalBook[2] |
| Boiling Point | 308.8±25.0 °C (Predicted) | ChemicalBook[2] |
| Storage Temperature | 2-8°C | ChemicalBook[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on best practices for handling hazardous chemical waste.
1. Waste Container Selection and Preparation:
-
Objective: To choose a container that is chemically compatible with this compound and will not leak or degrade.
-
Methodology:
-
Select a clean, dry, and sealable chemical waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
2. Waste Labeling:
-
Objective: To clearly identify the contents of the waste container in accordance with institutional and regulatory standards.
-
Methodology:
-
Affix a hazardous waste label to the container.
-
Completely fill out the label, including:
-
The full chemical name: "tert-butyl (4-bromobutyl)carbamate"
-
The CAS number: 164365-88-2
-
The hazard warning: "Causes serious eye damage" or the appropriate GHS pictogram.
-
The date of first addition of waste.
-
-
3. Waste Accumulation:
-
Objective: To safely accumulate the chemical waste in a designated area.
-
Methodology:
-
Place all materials contaminated with this compound, including unused solid, solutions, and contaminated labware (e.g., pipette tips, weighing paper), into the designated and labeled hazardous waste container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
-
4. Requesting Disposal:
-
Objective: To arrange for the timely and compliant removal of the hazardous waste from the laboratory.
-
Methodology:
-
Monitor the amount of waste in the container. Do not fill beyond 90% capacity.
-
Once the container is full, or if waste has been accumulating for a period approaching your institution's limit (often 9-12 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-NH-C4-Br
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides essential, immediate safety and logistical information for the handling of tert-butyl (4-bromobutyl)carbamate (Boc-NH-C4-Br), a common reagent in drug development and chemical synthesis. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the GHS hazard statement H318, indicating that it causes serious eye damage . Due to its chemical structure as a brominated organic compound, it should be handled with care to avoid skin contact, inhalation, and ingestion. The presence of a bromobutyl group suggests potential alkylating properties, necessitating stringent safety precautions.
The following table summarizes the required Personal Protective Equipment for handling this compound.
| PPE Category | Specification | Reason for Requirement |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and direct contact that can cause serious eye damage (H318). |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended) | To prevent skin contact with the potentially irritating and sensitizing compound. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount when working with this compound to minimize exposure risk.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste . Improper segregation of halogenated and non-halogenated waste streams can lead to significantly higher disposal costs and environmental hazards.
| Waste Type | Disposal Container | Labeling Requirements | Storage |
| Solid this compound | A dedicated, sealed, and clearly labeled container for solid halogenated waste. | "HALOGENATED ORGANIC WASTE (SOLID)" and list the chemical name. | In a designated satellite accumulation area, away from incompatible materials. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | A dedicated, sealed, and clearly labeled container for solid halogenated waste. | "HALOGENATED ORGANIC WASTE (SOLID)" | In a designated satellite accumulation area. |
| Solutions containing this compound | A dedicated, sealed, and clearly labeled container for liquid halogenated waste. | "HALOGENATED ORGANIC WASTE (LIQUID)" and list all chemical components with their approximate percentages. | In a designated satellite accumulation area, with secondary containment. |
Disposal Workflow
Caption: A step-by-step process for the proper segregation and disposal of waste generated from handling this compound.
By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) before handling any chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
